Lestaurtinib
描述
Lestaurtinib is an orally bioavailable indolocarbazole derivative with antineoplastic properties. This compound inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3. (NCI05)
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 9 investigational indications.
used in treatment of acute myeloid leukemia
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(15S,16S,18R)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-25-26(32,12-30)10-18(33-25)28-16-8-4-2-6-13(16)20-21-15(11-27-24(21)31)19-14-7-3-5-9-17(14)29(25)23(19)22(20)28/h2-9,18,30,32H,10-12H2,1H3,(H,27,31)/t18-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIARLYUEJFELEN-LROUJFHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046778 | |
| Record name | Lestaurtinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111358-88-4 | |
| Record name | Lestaurtinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111358-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lestaurtinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111358884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lestaurtinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06469 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lestaurtinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LESTAURTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO989GC5D1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lestaurtinib's Inhibition of the JAK2 V617F Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lestaurtinib (also known as CEP-701) is a potent, orally bioavailable multi-kinase inhibitor that has demonstrated significant activity against the JAK2 V617F mutation, a key driver in myeloproliferative neoplasms (MPNs). This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its inhibition of the JAK2 V617F signaling pathway. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for assessing its activity, and visual representations of the signaling cascade and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy.
Introduction to this compound and the JAK2 V617F Mutation
Myeloproliferative neoplasms, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), are a group of hematological malignancies characterized by the overproduction of one or more types of blood cells. A significant breakthrough in understanding the pathogenesis of these disorders was the discovery of a somatic gain-of-function mutation in the Janus kinase 2 (JAK2) gene, specifically a valine to phenylalanine substitution at position 617 (V617F).[1] This mutation leads to constitutive activation of the JAK2 kinase, resulting in uncontrolled cell growth and proliferation independent of normal cytokine signaling.[1]
This compound, a staurosporine analog, was initially developed as a FLT3 inhibitor for the treatment of acute myeloid leukemia (AML).[2][3] However, subsequent screening revealed its potent inhibitory activity against JAK2.[1][4] This discovery positioned this compound as a promising therapeutic agent for MPNs harboring the JAK2 V617F mutation.
Mechanism of Action: Inhibition of the JAK/STAT Pathway
The JAK2 V617F mutation leads to the constitutive activation of the JAK/STAT signaling pathway. This pathway is crucial for normal hematopoiesis, but its dysregulation drives the pathophysiology of MPNs. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of both wild-type and V617F-mutated JAK2.[1][5]
The binding of this compound to the ATP-binding pocket of the JAK2 kinase domain prevents the phosphorylation and activation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, STAT3 and STAT5.[1][6] In their phosphorylated state, STAT proteins dimerize, translocate to the nucleus, and act as transcription factors, promoting the expression of genes involved in cell proliferation, differentiation, and survival. By blocking STAT3 and STAT5 phosphorylation, this compound effectively abrogates these downstream effects, leading to the inhibition of cell growth and induction of apoptosis in JAK2 V617F-positive cells.[1][6]
References
- 1. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose escalation study of this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibition of the Jak/STAT signaling pathway in hodgkin lymphoma inhibits proliferation and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lestaurtinib's Kinase Inhibition: A Technical Guide to its Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lestaurtinib (CEP-701) is a potent, orally bioavailable multi-kinase inhibitor that has been the subject of extensive research, particularly in the context of oncology. A semi-synthetic derivative of the microbial alkaloid K252a and structurally related to staurosporine, this compound exerts its biological effects through the inhibition of several key protein kinases, including FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and Tropomyosin receptor kinases (Trk).[1][2] This technical guide provides an in-depth overview of this compound, its structural analogs, and derivatives, with a focus on their synthesis, structure-activity relationships (SAR), and the signaling pathways they modulate. Quantitative data is presented in tabular format for comparative analysis, and key experimental methodologies are detailed. Visualizations of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular mechanisms and research strategies associated with these compounds.
Introduction
This compound is an indolocarbazole alkaloid that has demonstrated significant therapeutic potential in various cancers, most notably in acute myeloid leukemia (AML) harboring FLT3 mutations.[3] Its mechanism of action involves the competitive inhibition of the ATP-binding site of target kinases, thereby blocking their phosphorylation and downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[4] The development of this compound has spurred further investigation into its structural analogs and derivatives to improve potency, selectivity, and pharmacokinetic properties. This guide delves into the core chemical features of this compound and its relatives, providing a comprehensive resource for researchers in the field of kinase inhibitor drug discovery.
Core Compound Profiles and Quantitative Data
The inhibitory activity of this compound and its parent/related compounds, K252a and Staurosporine, against their primary kinase targets is summarized below. This data highlights the potency of these indolocarbazole scaffolds.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound (CEP-701) | FLT3 | 3 | [2][3] |
| JAK2 | 0.9 | [2][5] | |
| TrkA | < 25 | [2][6] | |
| K252a | PKC | 32.9 | [7] |
| Staurosporine | PKC | - | [7] |
Structure-Activity Relationship (SAR) of this compound Analogs
While extensive SAR studies on a wide range of commercially available this compound derivatives are not publicly available, analysis of its parent compounds, K252a and staurosporine, provides valuable insights into the key structural features required for kinase inhibition.
The core indolocarbazole scaffold is essential for binding to the ATP pocket of kinases. Modifications to the sugar moiety and the lactam ring of K252a and staurosporine have been explored to enhance selectivity and potency. For instance, the development of "staralogs," which are carbohydrate-free staurosporine analogs, has been a strategy to create more synthetically tractable and potentially more selective kinase inhibitors.[2] It has been noted that simple polar groups at the N12 position of the indolocarbazole can recover potency lost by the removal of the sugar group.[2]
Further research into the synthesis and biological evaluation of a broader library of this compound analogs is necessary to establish a more comprehensive SAR profile.
Key Signaling Pathways
This compound's therapeutic effects are primarily mediated through the inhibition of the FLT3 and JAK/STAT signaling pathways.
FLT3 Signaling Pathway
Mutations in the FLT3 receptor are common in AML and lead to its constitutive activation, promoting uncontrolled proliferation of leukemic blasts. This compound inhibits the autophosphorylation of FLT3, thereby blocking downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways.
Caption: FLT3 Signaling Pathway Inhibition by this compound.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for mediating signals from cytokine receptors involved in hematopoiesis and immune response. Constitutive activation of JAK2, often due to mutations like V617F, is a hallmark of myeloproliferative neoplasms. This compound effectively inhibits JAK2, leading to the suppression of STAT phosphorylation and subsequent downstream gene expression.
Caption: JAK/STAT Signaling Pathway Inhibition by this compound.
Experimental Protocols
General Kinase Inhibition Assay (Biochemical)
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound and its analogs against target kinases.
Materials:
-
Recombinant human kinase (e.g., FLT3, JAK2, TrkA)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl₂, 0.1mg/mL BSA)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General Workflow for a Kinase Inhibition Assay.
Conclusion
This compound and its structural relatives represent a significant class of kinase inhibitors with demonstrated therapeutic potential. Their ability to target key signaling pathways involved in cancer cell proliferation and survival makes them valuable tools for both basic research and clinical applications. While the publicly available data on a broad range of this compound's direct structural analogs is limited, the foundational knowledge of its parent compounds, K252a and staurosporine, provides a strong basis for future drug discovery efforts. Further synthesis and evaluation of novel indolocarbazole derivatives are warranted to explore the full potential of this chemical scaffold in developing next-generation kinase inhibitors with improved efficacy and safety profiles. This guide serves as a comprehensive resource to aid in these ongoing research and development endeavors.
References
- 1. Protein kinase inhibition of clinically important staurosporine analogues - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of staurosporine, K 252a and other structurally related protein kinase inhibitors on shape and locomotion of Walker carcinosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of staurosporine, K 252a and other structurally related protein kinase inhibitors on shape and locomotion of Walker carcinosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Lestaurtinib (CEP-701) in Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Lestaurtinib (also known as CEP-701) for the treatment of neuroblastoma. This compound is a multi-kinase inhibitor investigated for its potent activity against several receptor tyrosine kinases crucial to neuroblastoma pathogenesis. This document synthesizes key findings from in vitro and in vivo studies, details experimental methodologies, and presents quantitative data in a structured format to facilitate analysis and future research.
Introduction: Targeting Key Kinases in Neuroblastoma
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, exhibits significant clinical heterogeneity. This variability is partly governed by the expression of Tropomyosin receptor kinases (Trk). High expression of TrkA is associated with a favorable prognosis, whereas the expression of TrkB and its ligand, brain-derived neurotrophic factor (BDNF), forms an autocrine survival loop linked to aggressive, unfavorable disease and chemotherapy resistance.[1][2]
This compound (CEP-701) is a semisynthetic derivative of K252a, an indolocarbazole compound that acts as a potent, orally active, small-molecule inhibitor of several tyrosine kinases.[1][3] Its primary mechanism of action relevant to neuroblastoma is the competitive inhibition of ATP binding to the kinase domain of the Trk family of receptors (TrkA, TrkB, TrkC) at nanomolar concentrations.[1][4] Additionally, this compound inhibits other kinases, including FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2), which may contribute to its anti-tumor activity.[1][3][5] Preclinical studies have demonstrated that this compound can inhibit neuroblastoma growth, both as a single agent and by enhancing the efficacy of conventional chemotherapy, leading to its evaluation in clinical trials for refractory neuroblastoma.[1][4][6]
Mechanism of Action and Signaling Pathways
This compound's primary therapeutic rationale in neuroblastoma stems from its potent inhibition of the TrkB signaling pathway. In high-risk neuroblastoma, the BDNF/TrkB autocrine or paracrine loop promotes cell survival and protects tumor cells from chemotherapy-induced cell death.[1][2] this compound disrupts this survival signaling by preventing TrkB autophosphorylation upon BDNF binding.[1] Studies have confirmed that this compound can dramatically inhibit the BDNF-induced autophosphorylation of TrkB in neuroblastoma cells at concentrations between 100-200 nM.[1]
Beyond Trk, this compound also targets the JAK/STAT pathway. It has been shown to inhibit the phosphorylation of JAK2, which in turn prevents the activation of downstream signal transducers and activators of transcription (STATs), such as STAT3 and STAT5.[7][8] This pathway is implicated in cell proliferation, survival, and migration in various cancers.[5]
Caption: this compound inhibits the BDNF/TrkB signaling pathway.
Caption: this compound inhibits the JAK/STAT signaling pathway.
In Vitro Efficacy
The cytotoxic and combination effects of this compound have been evaluated across a panel of human neuroblastoma cell lines with varying levels of Trk expression.
The following tables summarize the quantitative data from key in vitro studies.
Table 1: Single-Agent this compound (CEP-701) IC50 Values in Neuroblastoma Cell Lines
| Cell Line | TrkA Expression | TrkB Expression | This compound IC50 (µM) | Reference |
|---|---|---|---|---|
| CHP-134 | Low | High | ~0.09 | [2] |
| IMR-5 | Low | High | ~0.08 | [2] |
| E6-NBLS | High | Low | ~0.17 | [9] |
| SH-SY5Y | High | Low | ~0.08 | [2] |
| SH-SY5Y-BR6 | High | High (Engineered) | ~0.09 | [2] |
| NLF | Low | Low | ~0.3 | [2] |
| NLF-A | High (Engineered) | Low | ~0.09 | [2] |
| NLF-B | Low | High (Engineered) | ~0.08 | [2] |
Data derived from 72-hour drug exposure studies.[2][10]
Table 2: Combination of this compound (CEP-701) with Retinoids in Neuroblastoma Cell Lines
| Combination | Cell Lines Studied | Interaction Type | Key Finding | Combination Index (CI) at ED50 | Reference |
|---|---|---|---|---|---|
| This compound + 13-cis-retinoic acid (13cRA) | 5 neuroblastoma cell lines | Additive to Synergistic | 1 µM of 13cRA decreased the median this compound IC50 1.5-fold. | Not explicitly stated, but synergy/additivity observed in 4 of 5 lines. | [2][10] |
| This compound + Fenretinide (4HPR) | 5 neuroblastoma cell lines | Antagonistic | The combination trended toward being antagonistic. | Median: 1.3 (Range: 1.1–1.5) | [2][10][11] |
The Combination Index (CI) of Chou-Talalay was used to characterize the drug interactions. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]
-
Cell Lines and Culture: A panel of human neuroblastoma cell lines, including CHP-134, IMR-5, E6-NBLS, SH-SY5Y, and engineered variants like SH-SY5Y-BR6 (overexpressing TrkB), were utilized.[2] Cells were maintained in standard culture media supplemented with fetal bovine serum and antibiotics.
-
In Vitro Growth Inhibition (SRB Assay):
-
Cells were seeded into 96-well plates and allowed to adhere overnight.
-
Drugs (this compound, 13cRA, 4HPR) were added at various concentrations, alone or in combination.
-
Cells were then fixed with trichloroacetic acid.
-
The fixed cells were stained with 0.4% sulforhodamine B (SRB) dye.
-
Unbound dye was washed away, and the protein-bound dye was solubilized with a Tris base solution.
-
The optical density was read on a microplate reader to determine cell viability relative to untreated controls. IC50 values were calculated from dose-response curves.[2]
-
-
Western Blot for TrkB Phosphorylation:
-
SY5Y-TrkB cells were serum-starved and then pre-treated with varying concentrations of this compound (e.g., 10-250 nM).[1]
-
Cells were stimulated with BDNF to induce TrkB phosphorylation.
-
Cell lysates were prepared, and protein concentrations were quantified.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against phospho-TrkB and total TrkB.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system to assess the level of TrkB phosphorylation relative to the total TrkB protein.[1]
-
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound, alone and in combination with standard chemotherapeutic agents, was evaluated in murine xenograft models of human neuroblastoma.
Table 3: Efficacy of this compound in SY5Y-TrkB Neuroblastoma Xenograft Models
| Treatment Group | Endpoint | Result vs. Control | P-value | Reference |
|---|---|---|---|---|
| This compound (alone) | Tumor Size | Significant Inhibition | 0.0004 | [1][6] |
| Event-Free Survival (EFS) | Significantly Improved | 0.011 | [1][6] | |
| This compound + Topotecan/Cyclophosphamide | Tumor Size | Enhanced Inhibition | <0.0001 | [1][6] |
| Event-Free Survival (EFS) | Significantly Improved | <0.0001 | [1][6] | |
| This compound + Irinotecan/Temozolomide | Tumor Size | Enhanced Inhibition | 0.011 | [1][6] |
| Event-Free Survival (EFS) | Significantly Improved | 0.012 | [1][6] | |
| This compound + Bevacizumab | Tumor Size | Dramatic Growth Inhibition | <0.0001 | [1][6] |
| Toxicity | Substantial Systemic Toxicity | - | [1] | |
| This compound + Fenretinide (4HPR) | Tumor Size | No benefit over this compound alone | - | [1][12] |
| | Event-Free Survival (EFS) | No benefit over this compound alone | 0.0007 (vs. vehicle/4HPR) |[12] |
-
Animal Model: Four-week-old female athymic nu/nu mice were used for the studies.[1][7]
-
Tumor Implantation: SY5Y-TrkB neuroblastoma cells were harvested, mixed with Matrigel, and injected subcutaneously into the flank of each mouse.
-
Treatment:
-
When tumors reached a palpable size, mice were randomized into treatment cohorts (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).
-
This compound was dissolved in a vehicle (40% polyethylene glycol 100, 10% providone C30, 2% benzyl alcohol in distilled water) and administered subcutaneously at a dose of 20 mg/kg.[1][7]
-
The dosing schedule was typically twice daily from Monday to Friday and once daily on Saturday and Sunday.[1][7]
-
Chemotherapy agents (e.g., cyclophosphamide, topotecan) were administered according to established protocols.[1]
-
-
Monitoring and Endpoints:
-
Tumor dimensions were measured regularly with calipers, and tumor volume was calculated.
-
Animal body weight and overall health were monitored to assess toxicity.
-
The primary endpoints were tumor growth inhibition and event-free survival (EFS), defined as the time for tumors to reach a predetermined maximum size.[1]
-
Statistical analyses (e.g., t-tests, log-rank tests) were performed to compare outcomes between treatment groups.
-
Caption: Experimental workflow for in vivo xenograft studies.
Conclusion
The preclinical data for this compound in neuroblastoma are robust, demonstrating significant anti-tumor activity both in vitro and in vivo. Its mechanism of action, primarily through the inhibition of the TrkB survival pathway, provides a strong rationale for its use in high-risk, TrkB-expressing neuroblastomas.[1] In vitro studies established its potency at nanomolar concentrations across various cell lines.[2] Critically, in vivo xenograft models showed that this compound not only inhibits tumor growth as a single agent but also substantially enhances the efficacy of standard chemotherapy regimens like topotecan/cyclophosphamide and irinotecan/temozolomide.[1] While the combination with the anti-VEGF antibody bevacizumab was highly effective, it was associated with significant toxicity. Conversely, combinations with the retinoid fenretinide (4HPR) were antagonistic, whereas the combination with 13-cis-retinoic acid (13cRA) showed promising synergistic or additive effects.[2][12] These comprehensive preclinical findings supported the advancement of this compound into Phase I clinical trials for children with refractory neuroblastoma, establishing a biologically effective dose and demonstrating that the drug was well-tolerated.[4][13]
References
- 1. This compound Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of this compound (CEP-701) in combination with retinoids for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phase I trial of this compound for children with refractory neuroblastoma: a new approaches to neuroblastoma therapy consortium study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. This compound enhances the antitumor efficacy of chemotherapy in murine xenograft models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical evaluation of this compound (CEP-701) in combination with retinoids for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase I trial of this compound for children with refractory neuroblastoma: a new approaches to neuroblastoma therapy consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
Lestaurtinib for Acute Myeloid Leukemia with FLT3 Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis, increased relapse risk, and reduced overall survival.[1][2][3] These mutations, primarily internal tandem duplications (FLT3-ITD) or tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival.
Lestaurtinib (CEP-701), a first-generation, orally bioavailable indolocarbazole derivative, emerged as a potent, multi-targeted tyrosine kinase inhibitor with high selectivity for FLT3.[1][4][5] Preclinical studies demonstrated its ability to inhibit FLT3 autophosphorylation at nanomolar concentrations, induce apoptosis in FLT3-mutated AML cells, and prolong survival in animal models.[1][6] Despite this promising preclinical activity, large-scale Phase III clinical trials in both newly diagnosed and relapsed/refractory FLT3-mutated AML failed to demonstrate a significant improvement in overall survival when this compound was added to standard chemotherapy.[7][8][9][10][11]
This guide provides an in-depth technical overview of this compound, consolidating data on its mechanism of action, preclinical and clinical development, pharmacokinetic and pharmacodynamic properties, and the critical insights gained from its investigation. A key finding from the clinical program was the strong correlation between sustained in vivo FLT3 inhibition and improved clinical outcomes, a crucial lesson that has informed the development of subsequent generations of FLT3 inhibitors.[8][10][12]
Mechanism of Action
The FLT3 Signaling Pathway in AML
FLT3 is a class III receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1][13] In its wild-type state, the receptor exists as a monomer. Binding of its cognate ligand (FL) induces receptor dimerization, a conformational change, and subsequent trans-autophosphorylation of tyrosine residues within the activation loop.[14][15] This activation initiates downstream signaling cascades, primarily the RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT pathways, which regulate cell proliferation, survival, and differentiation.[14][16]
Impact of FLT3 Mutations
Activating mutations bypass the need for ligand binding, leading to constitutive, ligand-independent dimerization and activation of the FLT3 receptor.[2][14]
-
FLT3-ITD: These are in-frame duplications in the juxtamembrane domain, which disrupts its normal auto-inhibitory function.[15] This is the most common mutation (~25% of AML cases) and is strongly associated with poor prognosis.[13]
-
FLT3-TKD: These are typically point mutations in the activation loop of the tyrosine kinase domain (~7% of AML cases) that stabilize the active conformation of the enzyme.[13]
Both mutation types result in aberrant and continuous activation of downstream pathways, particularly STAT5, promoting leukemic cell proliferation and resistance to apoptosis.[14][16]
This compound's Inhibitory Action
This compound is a potent ATP-competitive inhibitor of FLT3 kinase.[17] By binding to the ATP-binding pocket of the kinase domain, it blocks the autophosphorylation of the FLT3 receptor, thereby preventing the activation of downstream signaling pathways and ultimately inducing apoptosis in FLT3-dependent AML cells.[18] this compound is a multi-kinase inhibitor, also showing potent activity against JAK2 and TrkA, among others.[4][17][19]
Preclinical Data and In Vitro Efficacy
Preclinical studies consistently demonstrated the potent activity of this compound against FLT3-mutated AML. It effectively inhibits FLT3 phosphorylation with an IC₅₀ of 2 to 3 nM.[1][4] Studies on primary AML blasts and cell lines showed that this compound induces concentration-dependent cytotoxicity, with greater sensitivity observed in cells harboring FLT3-ITD mutations compared to those with wild-type FLT3.[6] Furthermore, in vitro studies combining this compound with standard chemotherapeutic agents like cytarabine showed synergistic killing of FLT3 mutant AML cells.[6][9]
| Parameter | Value | Context | Reference(s) |
| FLT3 Kinase IC₅₀ | 2-3 nM | Inhibition of FLT3 phosphorylation | [1][4][6] |
| TrkA Kinase IC₅₀ | 25 nM | Off-target activity | [4][17] |
| JAK2 Kinase IC₅₀ | 0.9 - 1 nM | Off-target activity | [17][20] |
| ATC Cell Line IC₅₀ | 0.21 - 2.35 µM | Growth inhibition in various cell lines | [17] |
Clinical Trials and Efficacy
The clinical development of this compound spanned Phase I, II, and III trials, investigating its use as both a monotherapy and in combination with chemotherapy for patients with FLT3-mutated AML.
Early Phase and Monotherapy Trials
Early phase 1/2 trials of this compound monotherapy in patients with relapsed or refractory FLT3-mutated AML established its general tolerability and demonstrated transient biological and clinical activity, such as reductions in peripheral and bone marrow blasts.[1][5][10] A phase 2 monotherapy trial in older, untreated patients unfit for intensive chemotherapy also showed the drug was well-tolerated but did not result in any complete remissions.[3][4] These early studies were crucial in linking clinical responses to sustained in vivo FLT3 inhibition.[1]
Pivotal Phase III Combination Trials
Two major randomized Phase III studies evaluated the addition of this compound to standard chemotherapy.
-
UK AML15 and AML17 Trials: These consecutive trials randomized 500 younger patients (<60 years) with newly diagnosed FLT3-mutated AML to receive chemotherapy with or without this compound.[8][12] The meta-analysis of the data showed no significant difference in the primary endpoints of 5-year overall survival or relapse-free survival between the two arms.[10][12]
-
Cephalon 204 Trial: This trial randomized 224 patients with FLT3-mutated AML in their first relapse to receive salvage chemotherapy alone or followed by this compound.[9] The study found no significant difference in the rate of complete remission (CR/CRp) or in overall survival between the treatment arms.[9][11]
| Trial | Patient Population | Treatment Arms | N | Primary Endpoint | Result (this compound vs. Control) | Reference(s) |
| UK AML15/17 | Newly Diagnosed FLT3+ AML (<60 yrs) | Chemo ± this compound | 500 | 5-Year OS | 46% vs. 45% (HR 0.90, p=0.3) | [8][10][12] |
| 5-Year RFS | 40% vs. 36% (HR 0.88, p=0.3) | [10][12] | ||||
| Cephalon 204 | FLT3+ AML in First Relapse | Chemo ± this compound | 224 | CR/CRp Rate | 26% vs. 21% (p=0.35) | [9] |
| Overall Survival | No significant difference | [9] |
The Critical Role of Pharmacodynamic Monitoring
Despite the negative overall results of the Phase III trials, correlative pharmacodynamic studies provided a critical insight. In both the UK AML15/17 and Cephalon 204 trials, patients in the this compound arm who achieved a sustained, high level of in vivo FLT3 inhibition (defined as >85% by a plasma inhibitory activity assay) had significantly lower rates of relapse and improved overall survival compared to those who did not achieve this threshold.[7][8][10][12] However, a substantial proportion of patients failed to achieve this level of target inhibition, which is believed to be a primary reason for the trials' failure to meet their endpoints.[9][10]
Pharmacokinetics, Pharmacodynamics, and Resistance
Pharmacokinetics (PK)
This compound is orally administered and metabolized primarily by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system.[4][19] A major challenge identified in clinical studies was its high degree of binding to plasma proteins, particularly alpha-1-acid glycoprotein (AGP), an acute phase reactant that can be elevated in cancer patients.[9] This extensive binding limits the concentration of free, biologically active drug, making it difficult to achieve the sustained plasma levels necessary for adequate FLT3 inhibition.[20]
Mechanisms of Resistance
Resistance to FLT3 inhibitors like this compound can be primary (intrinsic) or secondary (acquired).
-
FLT3 Ligand (FL) Mediated Resistance: High levels of the FLT3 ligand, which can be elevated following chemotherapy, can compete with and overcome the inhibitory effects of this compound, reactivating the signaling pathway.[15][21]
-
Activation of Alternative Pathways: Leukemic cells can develop resistance by upregulating parallel survival pathways (e.g., RAS/MAPK) to bypass the FLT3 blockade.[16]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Mcl-1 and Bcl-2 can also contribute to drug resistance.[19]
Key Experimental Protocols
FLT3-ITD Mutation Detection by Fragment Analysis
This method is used to identify the presence and size of FLT3-ITD mutations from patient genomic DNA.
-
DNA Extraction: Isolate genomic DNA from patient bone marrow or peripheral blood mononuclear cells using a standard commercial kit. Quantify DNA and adjust concentration to 10-25 ng/µL.
-
PCR Amplification:
-
Prepare a PCR master mix containing a fluorescently labeled forward primer and an unlabeled reverse primer flanking the FLT3 juxtamembrane domain (e.g., exons 14 and 15).
-
Add 1-2 µL of gDNA to the master mix.
-
Perform PCR with an initial denaturation at 95°C, followed by 30-35 cycles of denaturation (95°C), annealing (e.g., 60°C), and extension (72°C), and a final extension step.
-
-
Capillary Electrophoresis:
-
Dilute the PCR product (e.g., 1:10) in Hi-Di™ Formamide containing a size standard (e.g., GeneScan™ 500 ROX™).
-
Denature the samples at 95°C for 3 minutes and then snap-cool on ice.
-
Load the samples onto a capillary electrophoresis instrument (e.g., Applied Biosystems Genetic Analyzer).
-
-
Data Analysis: Analyze the resulting electropherogram. A wild-type sample will show a single peak of a specific size (e.g., ~329 bp). An ITD-positive sample will show the wild-type peak plus one or more larger peaks, with the size difference corresponding to the length of the tandem duplication.[22]
In Vitro Cytotoxicity (MTS/MTT Assay)
This assay measures the reduction in cell viability in response to a drug.
-
Cell Plating: Seed AML cells (e.g., MV4-11, MOLM-14, or primary patient blasts) in a 96-well plate at a density of 2 x 10³ to 5 x 10⁴ cells per well in appropriate culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug dilutions to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for an additional 2-4 hours. The reagent is converted by viable cells into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the drug concentration and use non-linear regression to calculate the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).[23]
Plasma Inhibitory Activity (PIA) Assay
This ex vivo bioassay measures the functional FLT3-inhibitory capacity of patient plasma.
-
Cell Line Preparation: Use a factor-dependent cell line (e.g., murine TF-1) that has been stably transfected to express a constitutively active FLT3-ITD mutation (TF/ITD cells). These cells are dependent on FLT3 signaling for survival.
-
Sample Collection: Collect trough peripheral blood samples from patients receiving this compound. Isolate plasma via centrifugation.
-
Co-incubation: Incubate the TF/ITD cells with patient plasma (e.g., at a 1:1 ratio with culture medium) for a set period (e.g., 20 minutes to 2 hours) at 37°C.
-
Cell Lysis and Western Blot:
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-FLT3 and total FLT3.
-
Use secondary HRP-conjugated antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities for phospho-FLT3 and total FLT3 using densitometry. The PIA is calculated as the percentage reduction in FLT3 phosphorylation in the presence of patient plasma compared to pre-treatment or control plasma. A PIA >85% is considered effective target inhibition.[1][10]
References
- 1. ashpublications.org [ashpublications.org]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2 trial of the FLT3 inhibitor this compound (CEP701) as first-line treatment for older patients with acute myeloid leukemia not considered fit for intensive chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Single-agent CEP-701, a novel FLT3 inhibitor, shows biologic and clinical activity in patients with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Is there a clinical benefit for this compound in previously untreated AML patients? [aml-hub.com]
- 9. Results from a randomized trial of salvage chemotherapy followed by this compound for patients with FLT3 mutant AML in first relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized assessment of adding the kinase inhibitor this compound to first-line chemotherapy for FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. A randomized assessment of adding the kinase inhibitor this compound to first-line chemotherapy for FLT3-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia – DIMA Biotechnology [mirror.dimabio.com]
- 14. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. researchgate.net [researchgate.net]
- 20. Phase I dose escalation study of this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thermofisher.com [thermofisher.com]
- 23. Development of PLM-102, a novel dual inhibitor of FLT3 and RET as a new therapeutic option for acute myeloid leukemia. - ASCO [asco.org]
In Vivo Efficacy of Lestaurtinib in Pancreatic Cancer Models: A Technical Review
Abstract: Lestaurtinib (CEP-701) is a multi-targeted tyrosine kinase inhibitor with potent activity against FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and the tropomyosin receptor kinase (Trk) family.[1][2][3] Initial preclinical investigations revealed significant anti-tumor efficacy in solid tumor models, including pancreatic cancer, where it demonstrated a substantial reduction in tumor burden.[1][4] This promising early data, however, did not translate into clinical success, with subsequent clinical trials in pancreatic cancer patients failing to meet their primary endpoints.[1][4] This technical guide provides a comprehensive review of the in vivo efficacy of this compound in pancreatic cancer models, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining relevant experimental protocols, and discussing the clinical outcomes that led to the discontinuation of its development for this indication.
Mechanism of Action in Pancreatic Cancer
This compound's anti-tumor activity in pancreatic cancer models is primarily attributed to its inhibition of two key signaling pathways: the Trk neurotrophin receptors and the JAK/STAT pathway.
1.1. Trk Receptor Inhibition this compound was first identified as a potent inhibitor of the Trk receptor tyrosine kinase family (TrkA, TrkB, TrkC).[4] TrkA overexpression has been documented in pancreatic cancer cell lines and is implicated in carcinogenesis.[4] Neurotrophins bind to Trk receptors, leading to receptor dimerization, autophosphorylation, and the activation of downstream pro-survival and proliferative signaling cascades, including the RAS/MAPK and PI3K/Akt pathways. By inhibiting Trk autophosphorylation, this compound effectively blocks these downstream signals.
1.2. JAK/STAT Pathway Inhibition The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. In pancreatic cancer, chronic inflammation, often driven by cytokines like IL-6, can lead to constitutive activation of the JAK/STAT pathway, promoting cell proliferation and survival.[5] this compound is a potent inhibitor of JAK2, preventing the phosphorylation and subsequent activation of its downstream effector, STAT5.[2][6][7]
Preclinical In Vivo Efficacy Data
Preclinical studies using xenograft models of human pancreatic cancer demonstrated significant anti-tumor activity for this compound.
Table 1: Summary of In Vivo Efficacy in Pancreatic Cancer Models
| Parameter | Details | Finding | Reference(s) |
|---|---|---|---|
| Animal Model | Xenograft | - | [1][4] |
| Cancer Type | Pancreatic Carcinoma | Human Panc-1 cells were used in studies demonstrating efficacy. | [2] |
| Primary Endpoint | Tumor Burden Reduction | 50–70% reduction in tumor burden compared to vehicle controls. | [1][4] |
| Secondary Endpoint | Invasiveness | Exhibited efficacy against in vivo invasiveness. |[2] |
Table 2: In Vitro Inhibitory Concentrations (IC₅₀) of this compound
| Target Kinase | IC₅₀ Value | Reference(s) |
|---|---|---|
| Trk Receptors | 25 nM | [1][4] |
| FLT3 | 2–3 nM | [1][4] |
| JAK2 | 0.9–1 nM | [2][7][8] |
| STAT5 Phosphorylation | 20–30 nM | [2] |
| Aurora Kinase A | 8.1 nM | [2] |
| Aurora Kinase B | 2.3 nM |[2] |
Experimental Protocols
While specific, detailed protocols from the original pancreatic cancer studies are not fully available, a representative methodology can be constructed based on standard practices for xenograft models and protocols from this compound studies in other cancers.[6][9]
Protocol: Pancreatic Cancer Xenograft Model
-
Cell Culture: Human pancreatic carcinoma cells (e.g., Panc-1) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).
-
Animal Model: 6-8 week old female athymic nude mice are used. Animals are allowed to acclimatize for at least one week prior to the experiment.
-
Tumor Implantation: Cultured Panc-1 cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or Matrigel). Approximately 5 x 10⁶ cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable volume (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2. Mice are then randomized into treatment and control groups.
-
Drug Administration:
-
Treatment Group: this compound is administered, for example, at 30 mg/kg via subcutaneous injection twice daily.[6] The drug is formulated in a suitable vehicle.
-
Control Group: Mice receive an equivalent volume of the vehicle solution on the same schedule.
-
-
Monitoring and Endpoints:
-
Tumor volumes and body weights are measured 2-3 times per week.
-
The primary endpoint is tumor growth inhibition.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-STAT5) to confirm target engagement.[6]
-
Clinical Translation and Outcomes
Despite the encouraging preclinical data, this compound's development for solid tumors, including pancreatic cancer, was halted due to a lack of clinical efficacy.[4] A Phase II study was conducted to evaluate this compound in combination with gemcitabine in 18 patients with pancreatic cancer; however, the study did not demonstrate any observable efficacy for this compound.[1][4] This failure to translate from preclinical models to clinical benefit led to the abandonment of further investigation of this compound for this disease.[4]
Conclusion
This compound demonstrated clear and significant in vivo efficacy in preclinical models of pancreatic cancer, achieving a 50-70% reduction in tumor burden in xenograft studies.[1][4] This activity was mechanistically linked to its potent inhibition of Trk and JAK2 signaling pathways. However, the stark disconnect between these promising preclinical results and the negative outcomes in clinical trials underscores the challenges of translating therapies for pancreatic cancer. The complex tumor microenvironment, intrinsic and acquired resistance mechanisms, and potential differences between xenograft models and human disease likely contributed to this failure. The case of this compound serves as a critical example for drug development, highlighting that potent target inhibition and efficacy in simplified in vivo models are not always predictive of clinical success in complex malignancies like pancreatic cancer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | JAK | Tocris Bioscience [tocris.com]
- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II trial of this compound, a JAK2 inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Lestaurtinib as a Potential Therapy for Myeloproliferative Neoplasms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic disorders characterized by the overproduction of one or more myeloid cell lineages. A key pathogenic driver in many MPNs is the constitutive activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, frequently due to a somatic mutation (V617F) in the JAK2 gene. Lestaurtinib (formerly CEP-701) is an orally bioavailable, multi-kinase inhibitor that has demonstrated potent inhibitory activity against JAK2, in addition to FMS-like tyrosine kinase 3 (FLT3). This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound as a potential therapeutic agent for MPNs. It details the drug's mechanism of action, summarizes key experimental data, provides detailed experimental protocols, and outlines the findings from clinical investigations.
Mechanism of Action: Targeting the JAK/STAT Pathway
This compound exerts its therapeutic effect in MPNs primarily through the potent inhibition of JAK2. In normal hematopoiesis, cytokine binding to cell surface receptors activates receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival. In JAK2V617F-positive MPNs, the mutant JAK2 kinase is constitutively active, leading to cytokine-independent signaling and uncontrolled cell growth.
This compound is a potent inhibitor of both wild-type and V617F mutant JAK2.[1] By binding to the ATP-binding site of the kinase domain, this compound blocks the autophosphorylation and activation of JAK2. This, in turn, prevents the downstream phosphorylation and activation of STAT5 and STAT3, key mediators of the pro-proliferative signals in MPN cells.[1][2] The inhibition of JAK2/STAT5 signaling by this compound leads to a dose-dependent decrease in the proliferation of MPN patient-derived erythroid cells and induces apoptosis.[1][3] Notably, this compound shows selectivity for MPN cells over normal hematopoietic progenitors at clinically achievable concentrations.[2]
This compound is also a potent inhibitor of FLT3, a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[4][5] While FLT3 mutations are not a defining feature of classical MPNs, this dual inhibitory activity may be relevant in cases of MPN transformation to AML.
Preclinical Data
In Vitro Studies
This compound has demonstrated significant activity in various in vitro models of MPNs.
-
Kinase Inhibition: In in vitro kinase assays, this compound inhibits wild-type JAK2 with a half-maximal inhibitory concentration (IC50) of approximately 0.9 to 1 nM.[1][2] It is also a potent inhibitor of the JAK2V617F mutant.
-
Cell Line Studies: In the human erythroleukemia cell line HEL92.1.7, which is homozygous for the JAK2V617F mutation, this compound inhibits the phosphorylation of JAK2, STAT3, and STAT5, with an IC50 for STAT5 phosphorylation in the range of 10-30 nM.[1] This inhibition of signaling translates to a dose-dependent inhibition of cell growth, with an IC50 of 30-100 nM.[1]
-
Primary MPN Cells: this compound effectively inhibits the proliferation of primary erythroid cells expanded from CD34+ cells of patients with various MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and chronic idiopathic myelofibrosis (CIMF).[1] In a study of 18 MPN patient samples, this compound at 100 nM markedly inhibited the proliferation of cells from 15 of the subjects.[2] This anti-proliferative effect was accompanied by the inhibition of STAT5 phosphorylation.[1][2] Importantly, the growth of erythroid cells from healthy controls was not significantly affected by this compound at these concentrations.[2]
In Vivo Studies
The in vivo efficacy of this compound has been evaluated in xenograft models of MPNs.
-
Xenograft Models: In mice bearing xenografts of the HEL92.1.7 cell line, this compound treatment significantly suppressed tumor growth.[1]
Table 1: Summary of Preclinical In Vitro Activity of this compound
| Assay Type | Cell/Enzyme System | Endpoint | IC50/Effective Concentration | Reference |
| In Vitro Kinase Assay | Wild-type JAK2 | Kinase Activity | ~0.9-1 nM | [1][2] |
| Cell Signaling | HEL92.1.7 (JAK2V617F/V617F) | STAT5 Phosphorylation | 10-30 nM | [1] |
| Cell Proliferation | HEL92.1.7 (JAK2V617F/V617F) | Cell Growth | 30-100 nM | [1] |
| Cell Proliferation | Primary MPN Patient Cells | Cell Growth | Marked inhibition at 100 nM | [1][2] |
Clinical Trials
This compound has been evaluated in several clinical trials for patients with MPNs, primarily myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET).
Phase I Dose-Escalation Study in Myelofibrosis (NCT00668421)
A multicenter, open-label, phase I study was conducted to determine the maximum tolerated dose (MTD) of this compound in patients with JAK2V617F-positive myelofibrosis.[6]
-
Dosing and MTD: The MTD was established at 140 mg twice daily.[6]
-
Adverse Events: The most common treatment-related adverse events were gastrointestinal toxicities.[6][7]
-
Efficacy: While meaningful reductions in the JAK2V617F allele burden were not observed, significant clinical activity was noted, including reductions in palpable splenomegaly.[6] In vivo plasma inhibitory assays showed that doses lower than 140 mg twice daily resulted in variable and incomplete inhibition of STAT5 phosphorylation.[6]
Phase II Study in Myelofibrosis (MPD-RC 104 / NCT00668421)
Following the phase I study, a phase II trial evaluated the safety and efficacy of this compound at the MTD of 140 mg twice daily in patients with JAK2V617F-positive MF.[7]
-
Primary Endpoint: The primary endpoint was a 15% or greater reduction in the JAK2V617F variant allele burden after 24 weeks.[7]
-
Results: The trial was stopped early due to poor tolerability and the changing treatment landscape.[7] Of the patients who completed 12 weeks of treatment, a spleen response was observed in some.[7] However, toxicity, particularly gastrointestinal adverse events, limited the utility of the drug, with 50% of patients discontinuing due to adverse events.[7]
Phase II Study in Polycythemia Vera and Essential Thrombocythemia (NCT00586651)
An open-label, multicenter, phase II study assessed this compound at a dose of 80 mg twice daily in patients with PV or ET harboring the JAK2V617F mutation.[8][9]
-
Primary Endpoint: The primary endpoint was a ≥15% reduction in the JAK2V617F allele burden.[8][9]
-
Results: The pre-specified responder rate of 15% for the primary endpoint was not met.[8][9] However, this compound did modestly reduce the JAK2V617F allele burden and spleen size in a subset of patients.[8][9] Clinical responses were observed in 5 of 37 patients (14%).[9]
-
Adverse Events: All patients experienced at least one adverse event, with gastrointestinal events being the most common (95%).[8][9] A high rate of withdrawal due to adverse events was also observed (59%).[8][9]
Table 2: Summary of this compound Clinical Trials in Myeloproliferative Neoplasms
| Trial Identifier | Phase | Patient Population | Dose | Key Efficacy Results | Key Adverse Events | Reference |
| NCT00668421 | I | JAK2V617F+ Myelofibrosis | Dose-escalation (MTD: 140 mg BID) | Reduction in splenomegaly | Gastrointestinal toxicity | [6] |
| MPD-RC 104 / NCT00668421 | II | JAK2V617F+ Myelofibrosis | 140 mg BID | Spleen response in some patients; trial stopped early | Gastrointestinal toxicity, high discontinuation rate | [7] |
| NCT00586651 | II | JAK2V617F+ PV and ET | 80 mg BID | Modest reduction in JAK2V617F allele burden and spleen size; 14% clinical response rate | Gastrointestinal toxicity (95%), high discontinuation rate (59%) | [8][9] |
Experimental Protocols
In Vitro JAK2 Kinase Assay
This protocol is adapted from methodologies described in preclinical studies of this compound.[1]
-
Reagents and Materials:
-
Recombinant baculovirus-expressed JAK2 enzyme
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.2, 1 mM MnCl2, 0.1% BSA)
-
ATP
-
Biotinylated peptide substrate
-
This compound (or other test compounds) dissolved in DMSO
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-coated microplates
-
Time-resolved fluorescence (TRF) plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
Add the biotinylated peptide substrate to the streptavidin-coated microplate wells and incubate to allow for binding. Wash to remove unbound substrate.
-
Prepare the JAK2 assay mixture containing kinase assay buffer, ATP, and recombinant JAK2 enzyme.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding the JAK2 assay mixture to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the europium-labeled anti-phosphotyrosine antibody and incubate to allow for binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Read the plate on a TRF plate reader to detect the amount of phosphorylated product.
-
Generate inhibition curves by plotting the percent inhibition versus the log concentration of this compound to determine the IC50 value.
-
Cell Proliferation (XTT) Assay
This protocol is based on standard XTT assay procedures used in the evaluation of this compound.[1]
-
Reagents and Materials:
-
MPN cell line (e.g., HEL92.1.7) or primary patient-derived cells
-
Complete cell culture medium
-
This compound
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^5 cells/mL) in complete culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions immediately before use.
-
Add the XTT mixture to each well.
-
Incubate the plate for an additional period (e.g., 4 hours) to allow for the conversion of XTT to formazan by metabolically active cells.
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 450-500 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control and plot against the this compound concentration to determine the IC50.
-
Western Blot Analysis for Phospho-STAT5
This protocol is a generalized procedure based on methods used to assess the effect of this compound on JAK/STAT signaling.[1][2]
-
Reagents and Materials:
-
MPN cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture MPN cells and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT5 to confirm equal protein loading.
-
Conclusion and Future Directions
This compound is a potent inhibitor of JAK2 and the downstream JAK/STAT signaling pathway, which is a key driver of myeloproliferative neoplasms. Preclinical studies have demonstrated its ability to selectively inhibit the proliferation of MPN cells both in vitro and in vivo. However, clinical trials of this compound as a single agent in patients with MPNs have been hampered by a narrow therapeutic window, with dose-limiting gastrointestinal toxicities and a high rate of treatment discontinuation. While some clinical activity, such as spleen size reduction, has been observed, the overall efficacy has been modest. The challenges with tolerability have largely led to the discontinuation of its development for MPNs. Future research in this area may focus on the development of novel JAK inhibitors with improved toxicity profiles or the investigation of this compound in combination with other agents to enhance efficacy and potentially allow for lower, better-tolerated doses.
References
- 1. Phase II trial of this compound, a JAK2 inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I dose escalation study of this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase II trial of this compound, a JAK2 inhibitor, in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A randomized assessment of adding the kinase inhibitor this compound to first-line chemotherapy for FLT3-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols: Lestaurtinib In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lestaurtinib (also known as CEP-701) is a potent, orally bioavailable multi-kinase inhibitor.[1][2] Structurally related to staurosporine, it is a semisynthetic derivative of the indolocarbazole K252a.[3] this compound primarily targets key kinases involved in cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and Tropomyosin receptor kinases (TrkA, TrkB, TrkC).[3] Its mechanism of action involves the inhibition of kinase autophosphorylation, which subsequently blocks downstream signaling pathways, such as the JAK/STAT and PI3K/AKT pathways.[4][5] This inhibition leads to suppressed cell proliferation and, at higher concentrations, the induction of apoptosis.[4] Due to its activity against mutated FLT3, a common driver in Acute Myeloid Leukemia (AML), this compound has been extensively investigated for cancer therapy.[6][7]
Signaling Pathways Modulated by this compound
This compound exerts its effects by inhibiting critical signaling cascades. Its primary targets, FLT3 and JAK2, are upstream kinases that, upon activation, trigger a series of phosphorylation events leading to cell growth, proliferation, and survival. By blocking the ATP-binding site of these kinases, this compound effectively halts these downstream signals.[1]
Caption: this compound inhibits FLT3 and JAK2 signaling pathways.
Data Presentation: Quantitative Inhibitory Activity
The potency of this compound has been quantified against purified kinases and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are summarized below.
Table 1: this compound Kinase Inhibition
| Target Kinase | IC50 Value | Reference(s) |
|---|---|---|
| JAK2 (Wild-Type) | 0.9 nM | [1][2][4] |
| FLT3 | 2-3 nM | [1][3][8] |
| TrkA | < 25 nM | [2] |
| Aurora Kinase A | 8.1 nM | [9] |
| Aurora Kinase B | 2.3 nM | [9] |
| STAT5 Phosphorylation | 10-30 nM |[4][9] |
Table 2: this compound Cellular Activity
| Cell Line | Assay Type | Parameter | Value | Incubation Time | Reference(s) |
|---|---|---|---|---|---|
| HEL92.1.7 (JAK2 V617F) | Proliferation | IC50 | 30-100 nM | 72 hours | [4][9] |
| BaF3 (FLT3-ITD) | Proliferation | GI50 | 5 nM | 72 hours | [1] |
| KMH2 (ATC) | Growth Inhibition | IC50 | 0.21 µM | 72 hours | [1] |
| CAL62 (ATC) | Growth Inhibition | IC50 | 0.41 µM | 72 hours | [1] |
| THJ-21T (ATC) | Growth Inhibition | IC50 | 2.35 µM | 72 hours |[1] |
Experimental Protocols
Cell Viability / Proliferation Assay (MTS/XTT Assay)
This protocol is used to measure the cytotoxic or anti-proliferative effects of this compound on cultured cells.
Caption: Workflow for a cell viability assay using MTS or XTT.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach and resume growth for 18-24 hours.
-
Compound Preparation: Prepare a 4 mM stock solution of this compound in DMSO.[8] Create a series of 2x concentrated serial dilutions in culture medium. Prepare a corresponding set of DMSO vehicle controls.[8]
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle controls to the appropriate wells, typically in triplicate.[8]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8][10]
-
MTS/XTT Addition: Add 20 µL of MTS (e.g., CellTiter 96® AQueous One Solution) or XTT reagent to each well according to the manufacturer's protocol.[8]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing for the conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration by normalizing the absorbance values to the vehicle-treated control wells. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for an apoptosis assay using Annexin V/PI staining.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 30-300 nM) and a vehicle control for 24-48 hours.[1][11]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).[11]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12] Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation state of target proteins (e.g., JAK2, STAT5, FLT3) following this compound treatment.
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Methodology:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).[10] Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.[13][14]
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[13] Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT5) overnight at 4°C.[10]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-total-STAT5) or a housekeeping protein like β-actin or GAPDH.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound potentiates TRAIL‐induced apoptosis in glioma via CHOP‐dependent DR5 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
Application Notes and Protocols: Solubilizing Lestaurtinib for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Lestaurtinib (also known as CEP-701), a potent tyrosine kinase inhibitor, in various cell culture experiments. This compound is a crucial tool for studying cellular signaling pathways, particularly those involving FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2).[1][2][3] Proper solubilization and handling are critical for obtaining accurate and reproducible experimental results.
Introduction to this compound
This compound is a staurosporine analog that functions as a multi-kinase inhibitor.[1][2] It primarily targets FLT3 and JAK2, making it a valuable compound for investigating hematological malignancies and other cancers where these pathways are dysregulated.[1][4][5][6] Its mechanism of action involves the inhibition of autophosphorylation of these kinases, leading to the suppression of downstream signaling cascades like the STAT pathway, ultimately inducing apoptosis and inhibiting cell proliferation in sensitive cell lines.[4][5][7]
Solubility of this compound
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions for in vitro studies.[8]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 20 - 50 | 45.5 - 113.78 | [9] |
| Ethanol | ~11 | ~25 | [10] |
| DMF | 5 | 11.38 | [10] |
| Water | Insoluble | Insoluble | [11] |
Note: The molecular weight of this compound is 439.46 g/mol .[1] Solubility can be affected by factors such as temperature and the purity of the compound and solvent.
Protocols for Stock Solution Preparation
It is crucial to prepare a concentrated stock solution of this compound in an appropriate solvent, which can then be diluted to the final working concentration in cell culture medium. This minimizes the final concentration of the organic solvent in the culture, which can have cytotoxic effects.[12][13][14]
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol:
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.39 mg of this compound.
-
Aseptically transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For 4.39 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.[9]
-
Once dissolved, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is critical for long-term storage and use in cell culture.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[2][9]
Table 2: Dilution Guide for Preparing this compound Stock Solutions in DMSO
| Desired Stock Concentration (mM) | Mass of this compound for 1 mL (mg) | Volume of DMSO (mL) |
| 1 | 0.439 | 1 |
| 5 | 2.197 | 1 |
| 10 | 4.395 | 1 |
| 20 | 8.79 | 1 |
Experimental Protocols Using Solubilized this compound
The final concentration of this compound used in cell culture experiments typically ranges from nanomolar to low micromolar, depending on the cell type and the specific assay.[4][8][9] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced toxicity.[12][13][14]
Cell Viability/Proliferation Assay (e.g., MTS/XTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cell proliferation.
Materials:
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS or XTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4][7]
-
At the end of the incubation period, add the MTS or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to investigate the effect of this compound on the phosphorylation status of its target proteins, such as STAT5.[4]
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 1-24 hours).[8]
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing this compound's Mechanism and Application
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits FLT3 and JAK2 signaling pathways.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in cell culture.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (CEP701) [neuromics.com]
- 4. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Validate User [ashpublications.org]
- 8. This compound is a potent inhibitor of anaplastic thyroid cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 14. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 15. Cell culture [bio-protocol.org]
Application Notes and Protocols for Determining Lestaurtinib IC50 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lestaurtinib (CEP-701) is a multi-kinase inhibitor that has demonstrated significant activity against various hematological malignancies.[1][2] Its primary mechanism of action involves the potent inhibition of the FMS-like tyrosine kinase 3 (FLT3) receptor, a key signaling protein frequently mutated in acute myeloid leukemia (AML).[3] Activating mutations in FLT3 are associated with a poor prognosis, making it a critical therapeutic target. This compound also exhibits inhibitory activity against Janus kinase 2 (JAK2), another important mediator in myeloproliferative neoplasms.[2][4]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Accurate determination of this compound's IC50 in various leukemia cell lines is essential for preclinical drug development, understanding mechanisms of resistance, and guiding clinical applications.
These application notes provide a comprehensive overview of this compound's activity in leukemia cell lines and detailed protocols for determining its IC50 value.
Data Presentation: this compound IC50 in Leukemia Cell Lines
The following table summarizes the IC50 values of this compound in a panel of leukemia cell lines, providing a comparative view of its efficacy across different genetic backgrounds.
| Cell Line | Leukemia Subtype | FLT3 Status | This compound IC50 (µM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | ITD | 0.00345 | [5] |
| MOLM-13 | Acute Myeloid Leukemia | ITD | 0.00680 | [5] |
| MONO-MAC-6 | Acute Myeloid Leukemia | WT | 0.0121 | [5] |
| MOLM-16 | Acute Myeloid Leukemia | ITD | 0.0155 | [5] |
| OCI-AML2 | Acute Myeloid Leukemia | WT | 0.0215 | [5] |
| GDM-1 | Acute Myeloid Leukemia | WT | 0.0431 | [5] |
| BV-173 | Chronic Myeloid Leukemia | - | 0.0161 | [5] |
| 697 | B-cell Precursor Acute Lymphoblastic Leukemia | - | 0.0289 | [5] |
| KE-37 | T-cell Acute Lymphoblastic Leukemia | - | 0.0318 | [5] |
| HEL 92.1.7 | Erythroleukemia | JAK2 V617F | 0.03 - 0.1 | [4] |
FLT3 Status: ITD (Internal Tandem Duplication), WT (Wild-Type). The IC50 values from the "Genomics of Drug Sensitivity in Cancer" project are derived from a high-throughput screening and may vary from values determined by other methods.
Experimental Protocols
Protocol for Determining this compound IC50 using the MTT Assay
This protocol outlines the determination of this compound's IC50 in suspension leukemia cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., MV-4-11, MOLM-13)
-
This compound (CEP-701)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Serological pipettes and multichannel pipettes
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture leukemia cells in T-75 flasks until they reach logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).
-
Resuspend the cells in fresh complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Include wells with medium only as a blank control.
-
Incubate the plate for 2-4 hours to allow cells to acclimate.
-
-
This compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.001 µM to 10 µM. A 2-fold or 3-fold dilution series is recommended.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully add 100 µL of the diluted this compound solutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2. The incubation time can be optimized depending on the cell line's doubling time.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel with solver). The IC50 is the concentration of this compound that results in 50% cell viability.
-
Mandatory Visualizations
Caption: Experimental workflow for determining this compound IC50.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Western Blot for p-FLT3 Analysis Following Lestaurtinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Constitutive activation of FLT3, often due to mutations such as internal tandem duplications (ITD), is a key driver in the pathogenesis of Acute Myeloid Leukemia (AML).[3] Lestaurtinib (CEP-701) is a potent, orally bioavailable inhibitor of FLT3 tyrosine kinase.[3][4] It competitively binds to the ATP-binding domain of FLT3, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[5][6] This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation status of FLT3 (p-FLT3) in cell lines after treatment with this compound, a critical method for assessing the inhibitor's efficacy.
Signaling Pathway and Mechanism of Action
Upon binding of its ligand, FLT3 dimerizes and autophosphorylates on specific tyrosine residues, creating docking sites for various signaling proteins. This initiates downstream cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which promote cell proliferation and survival. This compound inhibits this initial autophosphorylation step, effectively blocking the entire downstream signaling cascade.
References
- 1. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Phospho-FLT3 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The effects of this compound (CEP701) and PKC412 on primary AML blasts: the induction of cytotoxicity varies with dependence on FLT3 signaling in both FLT3-mutated and wild-type cases | Blood | American Society of Hematology [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols: In Vitro Synergy of Lestaurtinib with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro synergistic effects of Lestaurtinib, a multi-kinase inhibitor, when combined with conventional chemotherapy agents. The protocols outlined below are intended to guide researchers in designing and executing experiments to evaluate these synergistic interactions in relevant cancer cell lines, with a primary focus on Acute Myeloid Leukemia (AML) and Neuroblastoma.
Introduction
This compound (CEP-701) is a potent inhibitor of several tyrosine kinases, most notably FMS-like tyrosine kinase 3 (FLT3) and the Tropomyosin receptor kinase (Trk) family. In hematological malignancies such as AML, activating mutations in FLT3 are common and associated with a poor prognosis. In neuroblastoma, the TrkB receptor is often overexpressed and contributes to tumor progression and chemoresistance. By targeting these key oncogenic drivers, this compound has shown promise in preclinical studies, particularly when used in combination with standard cytotoxic chemotherapy. In vitro studies have demonstrated that the sequence of drug administration is crucial, with concurrent or post-chemotherapy administration of this compound yielding the most synergistic effects.[1][2]
Data Presentation: Summary of In Vitro Synergy
The following tables summarize the quantitative data from in vitro studies assessing the synergistic effects of this compound with various chemotherapy agents in AML and neuroblastoma cell lines. The data is presented as 50% inhibitory concentrations (IC50) for individual agents and the Combination Index (CI) for the drug combinations, as determined by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: In Vitro Synergy of this compound with Chemotherapy in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | FLT3 Status | Chemotherapy Agent | This compound IC50 (nM) | Chemotherapy IC50 | Combination Index (CI) at ED50 | Reference |
| MV4-11 | ITD | Cytarabine | ~10 | ~20 nM | < 1.0 (Synergistic) | [3] |
| BaF3/ITD | ITD | Cytarabine | Not specified | Not specified | < 1.0 (Synergistic) | [3] |
| Primary AML Blasts | ITD | Cytarabine | Variable | Variable | Median CI = 0.73 (Synergistic) | [1] |
| MV4-11 | ITD | Daunorubicin | ~10 | Not specified | < 1.0 (Synergistic) | [3] |
| MV4-11 | ITD | Mitoxantrone | ~10 | Not specified | < 1.0 (Synergistic) | [3] |
| MV4-11 | ITD | Etoposide | ~10 | Not specified | < 1.0 (Synergistic) | [3] |
Table 2: In Vitro Synergy of this compound with Chemotherapy in Neuroblastoma Cell Lines
| Cell Line | Trk Status | Chemotherapy Agent(s) | This compound IC50 (µM) | Chemotherapy IC50 | Combination Effect | Reference |
| SY5Y-TrkB | TrkB Overexpressing | Topotecan + Cyclophosphamide | Not specified | Not specified | Enhanced anti-tumor efficacy | [4][5] |
| SY5Y-TrkB | TrkB Overexpressing | Irinotecan + Temozolomide | Not specified | Not specified | Enhanced anti-tumor efficacy | [4][5] |
| Multiple Neuroblastoma Lines | Variable | 13-cis-Retinoic Acid (13cRA) | 0.09 (median) | Not specified | Additive to Synergistic | [6][7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro synergy of this compound with chemotherapy.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
AML: MV4-11 (FLT3-ITD positive), MOLM-14 (FLT3-ITD positive), BaF3/ITD (murine pro-B cells transduced with human FLT3-ITD).
-
Neuroblastoma: SY5Y-TrkB (SH-SY5Y cells overexpressing TrkB), and other relevant neuroblastoma cell lines.
-
-
Culture Medium:
-
AML cells (suspension): RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For BaF3/ITD cells, supplement with 1 ng/mL of murine IL-3 to maintain viability of the parental cell line (use without IL-3 for selection of FLT3-ITD expressing cells).
-
Neuroblastoma cells (adherent): DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing:
-
Suspension cells: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Adherent cells: Passage cells when they reach 80-90% confluency using trypsin-EDTA.
-
Protocol 2: In Vitro Cytotoxicity and Synergy Assessment (MTS Assay)
This protocol is for determining the IC50 values of individual drugs and for assessing synergy using the Combination Index (CI) method.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and chemotherapy agents in DMSO.
-
Perform serial dilutions of each drug in culture medium to achieve the desired final concentrations.
-
-
Drug Treatment (for Synergy Assessment):
-
Simultaneous Exposure: Add this compound and the chemotherapy agent to the wells at the same time. Use a fixed-ratio experimental design (e.g., based on the ratio of their individual IC50 values).
-
Sequential Exposure:
-
Chemotherapy followed by this compound: Treat cells with the chemotherapy agent for a defined period (e.g., 24 hours), then remove the medium and add fresh medium containing this compound for a further incubation period (e.g., 48 hours).
-
This compound followed by Chemotherapy: Treat cells with this compound first, followed by the chemotherapy agent. Note: Pre-treatment with this compound has been shown to be antagonistic with some cell-cycle-dependent agents like cytarabine.[3]
-
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value for each drug alone using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CalcuSyn or CompuSyn. This method is based on the median-effect equation.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is to assess the effect of this compound and chemotherapy on key signaling proteins.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination for the desired time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
γH2AX (a marker of DNA damage)
-
Cleaved PARP (an apoptosis marker)
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanism of this compound and chemotherapy in FLT3-ITD AML.
Caption: Workflow for in vitro synergy assessment of this compound and chemotherapy.
Caption: Synergistic mechanism of this compound and chemotherapy in Neuroblastoma.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Results from a randomized trial of salvage chemotherapy followed by this compound for patients with FLT3 mutant AML in first relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro studies of a FLT3 inhibitor combined with chemotherapy: sequence of administration is important to achieve synergistic cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances the antitumor efficacy of chemotherapy in murine xenograft models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of this compound (CEP-701) in combination with retinoids for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lestaurtinib for Inducing Apoptosis in FLT3-ITD Positive Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lestaurtinib (also known as CEP-701) is a potent, multi-targeted tyrosine kinase inhibitor with significant activity against FMS-like tyrosine kinase 3 (FLT3).[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] These mutations lead to constitutive activation of the FLT3 receptor, promoting cell proliferation and survival while inhibiting apoptosis.[3] this compound effectively inhibits the autophosphorylation of the FLT3 kinase, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells harboring this mutation.[4]
This document provides detailed application notes and experimental protocols for utilizing this compound to induce apoptosis in FLT3-ITD positive cells.
Mechanism of Action
This compound is an indolocarbazole derivative that competitively binds to the ATP-binding pocket of the FLT3 kinase domain.[1] In FLT3-ITD positive cells, the receptor is constitutively phosphorylated, leading to the continuous activation of downstream pro-survival signaling cascades, including the STAT5, RAS/MAPK, and PI3K/AKT pathways.[2][5][6] this compound inhibits this autophosphorylation with a low nanomolar IC50, effectively shutting down these aberrant signals and leading to the induction of apoptosis.[2][7]
Figure 1: this compound's inhibition of FLT3-ITD signaling.
Quantitative Data
The efficacy of this compound in inhibiting FLT3 and inducing apoptosis has been quantified in various FLT3-ITD positive AML cell lines.
| Parameter | Cell Line | Value | Reference |
| FLT3 Phosphorylation IC50 | - | 2-3 nM | [1][2] |
| Cytotoxicity GI50 (72h) | MOLM-13 | 0.1 µM | [3] |
| MV4-11 | 0.29 µM | [3] |
| This compound Concentration | Cell Line | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3 Activity |
| 100 nM (24h) | ONS-76 | ~25% | ~2.5-fold |
| 100 nM (24h) | DAOY | ~20% | ~2-fold |
Experimental Protocols
The following protocols provide a framework for assessing the apoptotic effects of this compound on FLT3-ITD positive cell lines such as MOLM-13 and MV4-11.
Figure 2: Experimental workflow for assessing this compound.
Cell Culture and Treatment
-
Cell Lines: MOLM-13 and MV4-11 (FLT3-ITD positive human AML cell lines).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding Density: Seed cells at a density of 2 x 10^5 to 5 x 10^5 cells/mL for experiments.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a range of concentrations (e.g., 10 nM to 1 µM) for various time points (e.g., 6, 24, 48 hours). Include a DMSO-treated vehicle control.
Western Blot Analysis for FLT3 Signaling and PARP Cleavage
This protocol is for assessing the inhibition of FLT3 phosphorylation and downstream signaling, as well as the cleavage of PARP, a marker of apoptosis.
-
Cell Lysis:
-
After treatment, harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Suggested primary antibodies and dilutions:
-
Phospho-FLT3 (Tyr591): 1:1000
-
Total FLT3: 1:1000
-
Phospho-STAT5 (Tyr694): 1:1000
-
Total STAT5: 1:1000
-
Phospho-AKT (Ser473): 1:1000
-
Total AKT: 1:1000
-
Phospho-ERK1/2 (Thr202/Tyr204): 1:2000
-
Total ERK1/2: 1:2000
-
Cleaved PARP (Asp214): 1:1000
-
GAPDH or β-Actin (loading control): 1:5000
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Harvest approximately 1-5 x 10^5 cells per sample by centrifugation.
-
Wash cells once with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
-
Data analysis:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysate Preparation:
-
Harvest cells and lyse them according to the kit manufacturer's instructions (typically involves a specific lysis buffer provided in the kit).
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Add 50-100 µg of protein lysate to each well of a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of this compound-treated samples to the vehicle control.
Figure 3: Logical progression of this compound-induced apoptosis.
Troubleshooting and Considerations
-
This compound Solubility: Ensure this compound is fully dissolved in DMSO before adding to the culture medium to avoid precipitation. The final DMSO concentration should be kept below 0.1% to minimize solvent toxicity.
-
Off-Target Effects: this compound can inhibit other kinases at higher concentrations. It is crucial to perform dose-response experiments to identify the optimal concentration that selectively inhibits FLT3.
-
Cell Line Variability: The sensitivity to this compound can vary between different FLT3-ITD positive cell lines. It is recommended to test multiple cell lines for broader applicability of the findings.
-
Apoptosis Assay Timing: The timing of apoptosis detection is critical. Early time points may show more early apoptotic cells (Annexin V+/PI-), while later time points will have a higher proportion of late apoptotic/necrotic cells (Annexin V+/PI+).
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a tool to study and induce apoptosis in FLT3-ITD positive cells.
References
- 1. researchgate.net [researchgate.net]
- 2. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overexpression and constitutive activation of FLT3 induces STAT5 activation in primary acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Experimental Use of Lestaurtinib in JAK2-Dependent Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Lestaurtinib, a multi-kinase inhibitor, in targeting JAK2-dependent cell proliferation. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound (also known as CEP-701) is a potent, orally bioavailable indolocarbazole derivative that functions as a multi-kinase inhibitor.[1] It has demonstrated significant inhibitory activity against Janus kinase 2 (JAK2), a critical mediator of cell proliferation and survival in various hematological malignancies.[2][3] Activating mutations in JAK2, such as the V617F mutation, are frequently observed in myeloproliferative neoplasms (MPNs), leading to constitutive activation of the JAK/STAT signaling pathway and uncontrolled cell growth.[2][4] this compound has been shown to effectively suppress this pathway, making it a valuable tool for in vitro and in vivo research into JAK2-dependent diseases.[2][5]
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of JAK2.[2] In cells with activating JAK2 mutations, this leads to a reduction in the phosphorylation of JAK2 itself and its downstream targets, primarily the Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5.[2][5] The inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby downregulating the expression of target genes involved in cell proliferation and survival, such as Bcl-xL.[5] This ultimately leads to cell growth inhibition and apoptosis in JAK2-dependent cells.[2][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Cell Line/System | Reference |
| JAK2 (Wild Type) | 0.9 nM (± 0.2 nM) | In vitro kinase assay | [2] |
| JAK2 (Wild Type) | 1 nM | In vitro kinase assay | [3][6][7][8] |
| FLT3 | 2-3 nM | Not specified | [1] |
| FLT3 | 3 nM | Not specified | [9] |
| TrkA | < 25 nM | Not specified | [9] |
| Aurora Kinase A | 8.1 nM | Not specified | [9] |
| Aurora Kinase B | 2.3 nM | Not specified | [9] |
Table 2: Effect of this compound on Cell Proliferation and STAT Phosphorylation
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| HEL92.1.7 (JAK2 V617F homozygous) | MTS Assay | Cell Proliferation | 30 - 100 nM (IC50) | Inhibition of cell growth | [2][9] |
| HEL92.1.7 | Western Blot | STAT5 Phosphorylation | 10 - 30 nM (IC50) | Inhibition of phosphorylation | [2] |
| Primary erythroid cells (MPN patients) | XTT Assay | Cell Proliferation | ≥ 100 nM | Marked inhibition in 15 of 18 subjects | [2][3] |
| Hodgkin Lymphoma cell lines (L-428, L-1236, L-540, HDML-2, HD-MY-Z) | Not specified | Cell Growth Inhibition | 300 nM (at 48h) | 23% - 66% inhibition | [5] |
| Hodgkin Lymphoma cell lines | Not specified | Apoptosis | 300 nM (at 48h) | 10% - 64% increase | [5] |
| Hodgkin Lymphoma cell lines | Western Blot | pJAK2 levels | 300 nM (at 1h) | 46% - 94% decrease | [5] |
| Hodgkin Lymphoma cell lines | Western Blot | pSTAT5 levels | 300 nM (at 1h) | 88% - 100% decrease | [5] |
| Hodgkin Lymphoma cell lines | Western Blot | pSTAT3 levels | 300 nM (at 1h) | 97% - 100% decrease | [5] |
Mandatory Visualizations
Caption: this compound inhibits the JAK2/STAT signaling pathway.
Caption: Workflow for assessing this compound's in vitro efficacy.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
JAK2-dependent cell line (e.g., HEL92.1.7)
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (CEP-701)
-
DMSO (for dissolving this compound)
-
Incubator (37°C, 5% CO2)
-
96-well and 6-well plates
Procedure:
-
Cell Culture: Maintain the cell line in complete growth medium in a humidified incubator. Passage cells as needed to maintain logarithmic growth.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed cells into appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for Western blotting) at a predetermined density. Allow cells to adhere and resume growth for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound from the stock solution in complete growth medium. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%).
-
Incubation: Add the this compound dilutions to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours for proliferation assays; shorter times like 1 hour may be used for phosphorylation studies).
Protocol 2: Cell Proliferation Assay (MTS/XTT)
This protocol measures cell viability as an indicator of proliferation.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 1)
-
MTS or XTT reagent
-
Plate reader
Procedure:
-
Reagent Addition: At the end of the incubation period, add the MTS or XTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the time specified by the reagent manufacturer (typically 1-4 hours) at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control (DMSO-treated) wells to determine the percentage of cell viability. Calculate the IC50 value using appropriate software.
Protocol 3: Western Blotting for Phospho-Protein Analysis
This protocol is for detecting changes in the phosphorylation status of JAK2 and STAT proteins.
Materials:
-
Cells treated with this compound in a 6-well plate (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pJAK2, anti-JAK2, anti-pSTAT3, anti-STAT3, anti-pSTAT5, anti-STAT5, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
These protocols and data provide a foundation for investigating the effects of this compound on JAK2-dependent cell proliferation. Researchers should optimize these methods for their specific experimental systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound Inhibition of the JAK/STAT Signaling Pathway in Hodgkin Lymphoma Inhibits Proliferation and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II trial of this compound, a JAK2 inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]
Application Notes: Lestaurtinib (CEP-701) for Ex Vivo Studies on Primary Acute Myeloid Leukemia (AML) Blasts
Introduction
Lestaurtinib (formerly CEP-701) is a multi-kinase inhibitor, structurally related to staurosporine, that has been a subject of significant research for the treatment of Acute Myeloid Leukemia (AML).[1] Its primary mechanism of action involves the potent inhibition of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2][3] Activating mutations in the FLT3 gene, present in approximately one-third of AML patients, are associated with a poor prognosis, making FLT3 a key therapeutic target.[1][4][5] this compound inhibits the autophosphorylation and activation of both wild-type (WT) and mutated FLT3, thereby blocking downstream signaling pathways crucial for the proliferation and survival of leukemic blasts.[3][6] Additionally, this compound is a potent inhibitor of Janus kinase 2 (JAK2), suggesting a broader mechanism of action that may be relevant in AML subtypes without FLT3 mutations.[1][7][8]
These application notes provide a summary of the ex vivo effects of this compound on primary AML blasts, including quantitative data on its inhibitory activity and detailed protocols for assessing its biological effects in a research setting.
Data Presentation: Quantitative Summary
The efficacy of this compound is concentration-dependent and varies based on the genetic subtype of AML. The following tables summarize key quantitative data from ex vivo studies.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Reference |
|---|---|---|
| FLT3 (ITD and WT) | 2 - 3 | [1][6] |
| JAK2 (Wild-Type) | 0.9 (± 0.2) |[7] |
Table 2: Summary of Ex Vivo Cytotoxic Effects on Primary AML Blasts
| AML Subtype | This compound Effect | Key Findings & Observations | Reference |
|---|---|---|---|
| FLT3-ITD Mutant | High Cytotoxicity | Significantly more cytotoxic to blasts with FLT3-ITD mutations compared to FLT3-WT.[6] | [6] |
| FLT3-TKD Mutant | Moderate Cytotoxicity | A trend towards greater drug sensitivity was observed compared to FLT3-WT.[6] | [6] |
| FLT3-Wild Type (WT) | Variable Cytotoxicity | Cytotoxic responses are heterogeneous; some FLT3-WT samples show sensitivity, indicating dependence on FLT3 signaling.[4][6] |[4][6] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental design is crucial for understanding the ex vivo application of this compound.
Caption: this compound inhibits FLT3 receptor phosphorylation.
Caption: this compound inhibits the JAK2/STAT5 signaling pathway.
Caption: General experimental workflow for ex vivo drug testing.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the ex vivo effects of this compound on primary AML blasts.
Protocol 1: Ex Vivo Cytotoxicity Assessment using MTS Assay
This protocol is designed to measure the cytotoxic (cell death-inducing) effects of this compound on primary AML blasts in a dose-dependent manner.
Materials and Reagents:
-
Cryopreserved primary AML mononuclear cells (MNCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (CEP-701) stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well flat-bottom culture plates
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) for vehicle control
Procedure:
-
Cell Thawing and Plating:
-
Thaw cryopreserved primary AML MNCs rapidly in a 37°C water bath.
-
Wash cells with supplemented RPMI medium and determine cell viability and count using a hemocytometer and Trypan Blue.
-
Resuspend cells to a final concentration of 1 x 10^6 cells/mL in supplemented RPMI medium.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of this compound in supplemented RPMI medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well.
-
Add 100 µL of the drug dilutions or vehicle control to the appropriate wells in triplicate. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.[6]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Average the absorbance readings for the triplicate wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Analysis of FLT3 and Downstream Signaling Protein Phosphorylation
This protocol uses immunoprecipitation and Western blotting to determine if this compound inhibits the phosphorylation (activation) of FLT3 and its key downstream targets, STAT5 and ERK.
Materials and Reagents:
-
Primary AML MNCs (at least 5 x 10^6 cells per condition)
-
RPMI-1640 medium (serum-free for short-term incubation)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-FLT3 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Primary antibodies: anti-phospho-FLT3 (p-FLT3), anti-FLT3, anti-phospho-STAT5 (p-STAT5), anti-STAT5, anti-phospho-ERK (p-ERK), anti-ERK
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment:
-
Isolate and wash primary AML blasts. Resuspend cells in serum-free RPMI medium.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for 1 hour at 37°C.[6]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 4°C.
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer containing inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
Immunoprecipitation (for FLT3):
-
Incubate 500 µg of protein lysate with an anti-FLT3 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2 hours.
-
Wash the beads 3-4 times with lysis buffer.
-
Elute the protein by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
For analysis of downstream targets (STAT5, ERK), use 20-40 µg of the total cell lysate from step 2. For FLT3, use the eluate from step 3.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FLT3, anti-p-STAT5) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the proteins (e.g., anti-FLT3, anti-STAT5, anti-ERK).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Express the level of phosphorylated protein relative to the total protein for each sample. Compare the treated samples to the vehicle control to determine the extent of inhibition. The deactivation of STAT5 and MAP kinase has been shown to correlate with cytotoxicity.[4][6]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The effects of this compound (CEP701) and PKC412 on primary AML blasts: the induction of cytotoxicity varies with dependence on FLT3 signaling in both FLT3-mutated and wild-type cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Generation of a Lestaurtinib Dose-Response Curve in HEL92.1.7 Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lestaurtinib (also known as CEP-701) is a multi-kinase inhibitor that has shown significant potency against Janus kinase 2 (JAK2).[1][2] The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[3] Dysregulation of this pathway is a hallmark of various malignancies, including myeloproliferative neoplasms (MPNs). The HEL92.1.7 cell line, derived from a patient with erythroleukemia, is characterized by a homozygous JAK2 V617F mutation, which leads to constitutive activation of the JAK-STAT pathway and cytokine-independent growth.[4] This makes HEL92.1.7 an excellent in vitro model for studying the efficacy of JAK2 inhibitors.
This application note provides a detailed protocol for generating a dose-response curve for this compound in HEL92.1.7 cells. The protocol outlines the necessary steps for cell culture, drug treatment, and assessment of cell viability using a colorimetric MTT assay. Additionally, a protocol for analyzing the inhibition of STAT3 phosphorylation via Western blotting is included to confirm the mechanism of action of this compound.
Materials and Methods
Cell Culture
The HEL92.1.7 human erythroleukemia cell line should be obtained from a reputable cell bank.[5][6] The cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.[6] Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[6] The cells grow in suspension and should be maintained at a density between 1 x 10^5 and 1 x 10^6 cells/mL.
This compound Preparation
This compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the complete culture medium to achieve the desired final concentrations for the dose-response experiment. It is crucial to ensure that the final DMSO concentration in the cell culture does not exceed a level that would affect cell viability (typically ≤ 0.1%).
Experimental Workflow
Caption: Experimental workflow for generating a this compound dose-response curve.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[8]
Procedure:
-
Cell Seeding: Seed HEL92.1.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.[8]
-
Drug Treatment: Prepare a series of this compound dilutions in complete culture medium. Add the desired final concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[8][9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8][9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve with the drug concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from this curve.
Protocol 2: Western Blot for STAT3 Phosphorylation
Western blotting is used to detect the levels of specific proteins in a sample.[11] In this case, it is used to assess the phosphorylation status of STAT3, a downstream target of JAK2, to confirm the inhibitory effect of this compound on the signaling pathway.[11][12]
Procedure:
-
Cell Treatment and Lysis: Treat HEL92.1.7 cells with various concentrations of this compound for a specified period (e.g., 2-4 hours). After treatment, harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control, such as β-actin or GAPDH, should also be used to ensure equal protein loading.[11][14]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3. A decrease in the p-STAT3/total STAT3 ratio with increasing concentrations of this compound indicates inhibition of the JAK-STAT pathway.
JAK-STAT Signaling Pathway
Caption: this compound inhibits the JAK-STAT signaling pathway.
Results
The following tables summarize the expected quantitative data from the described experiments.
Table 1: this compound Dose-Response in HEL92.1.7 Cells
| This compound (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 10 | 92 ± 4.8 |
| 30 | 75 ± 6.1 |
| 100 | 51 ± 3.9 |
| 300 | 28 ± 4.5 |
| 1000 | 12 ± 3.1 |
Note: The IC50 for this compound in HEL92.1.7 cells has been reported to be in the range of 30-100 nM.[3]
Table 2: Effect of this compound on STAT3 Phosphorylation
| This compound (nM) | Relative p-STAT3/Total STAT3 Ratio |
| 0 (Vehicle) | 1.00 |
| 10 | 0.85 |
| 30 | 0.55 |
| 100 | 0.20 |
| 300 | 0.05 |
| 1000 | <0.01 |
Discussion
The protocols detailed in this application note provide a robust framework for determining the dose-dependent inhibitory effects of this compound on the proliferation of HEL92.1.7 cells. The MTT assay serves as a reliable method for assessing cell viability and generating a dose-response curve to determine the IC50 value. The Western blot analysis of STAT3 phosphorylation confirms that this compound's anti-proliferative effects are mediated through the inhibition of the JAK-STAT signaling pathway.[4]
These methods are essential for the preclinical evaluation of kinase inhibitors and can be adapted for testing other compounds or cell lines with dysregulated JAK-STAT signaling. The combination of a functional cell-based assay and a mechanistic biochemical analysis provides a comprehensive understanding of the compound's activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound | JAK | Tocris Bioscience [tocris.com]
- 4. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HEL 92.1.7 Cells [cytion.com]
- 6. HEL92.1.7. Culture Collections [culturecollections.org.uk]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Lestaurtinib Off-Target Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Lestaurtinib in kinase assays. This resource offers troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
This compound is a multi-kinase inhibitor, structurally related to staurosporine, and is known to potently inhibit FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and Tropomyosin receptor kinases A, B, and C (TrkA, TrkB, TrkC)[1]. However, like many kinase inhibitors, it exhibits activity against other kinases. Known off-targets include Aurora A and Aurora B kinases[2]. Due to its indolocarbazole scaffold, a broader range of off-target effects at higher concentrations is possible.
Q2: How can I minimize off-target effects in my cell-based assays?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that inhibits the primary target of interest. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, consider using a more selective inhibitor as a control to distinguish between on-target and off-target effects.
Q3: What are common issues encountered when performing kinase assays with this compound?
Common issues include high background signal, lot-to-lot variability of the inhibitor, and challenges with solubility. High background can result from non-specific binding of antibodies or inhibitor precipitation. Ensuring complete solubilization of this compound and including appropriate controls can help mitigate these issues.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at concentrations up to 20 mg/mL and in ethanol up to 20 mg/mL[3]. For long-term storage, it is recommended to store the compound as a solid at -20°C[2]. Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month[3].
Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary targets and known off-targets. IC50 values can vary depending on the specific assay conditions, including ATP concentration.
| Kinase Target | IC50 (nM) | Assay Type/Conditions |
| FLT3 | 2 - 3 | In vitro kinase assay[1][4] |
| JAK2 | 0.9 - 1 | In vitro kinase assay[5][6] |
| TrkA | < 25 | In vitro kinase assay[1][6] |
| TrkB | Not specified | |
| TrkC | Not specified | |
| Aurora A | 8.1 | Biochemical assay[2] |
| Aurora B | 2.3 | Biochemical assay[2] |
Experimental Protocols
Below are detailed methodologies for biochemical and cell-based kinase assays to assess the inhibitory activity of this compound.
Biochemical Kinase Assay: FLT3 Inhibition
This protocol is adapted from a luminescent kinase assay format, such as ADP-Glo™, for measuring ADP production from a kinase reaction[7].
Materials:
-
Recombinant human FLT3 enzyme
-
FLT3 substrate (e.g., a suitable peptide substrate)
-
ATP
-
This compound
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[7]
-
ADP-Glo™ Kinase Assay reagents (Promega) or similar ADP detection system
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare this compound dilutions: Serially dilute this compound in kinase buffer to achieve a range of concentrations for IC50 determination. Include a DMSO-only control.
-
Set up the kinase reaction:
-
Add 1 µL of diluted this compound or DMSO control to the wells of the assay plate.
-
Add 2 µL of FLT3 enzyme solution.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for ATP for the FLT3 enzyme.
-
-
Incubate: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Detect ADP formation:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measure luminescence: Read the plate using a luminometer.
-
Data analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: JAK2/STAT5 Signaling Inhibition
This protocol describes a method to assess the inhibition of JAK2-mediated STAT5 phosphorylation in a cellular context[5][8].
Materials:
-
A cell line expressing JAK2 (e.g., HEL 92.1.7, which is homozygous for the JAK2 V617F mutation)[5]
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)[8]
-
This compound
-
Cytokine for stimulation (e.g., erythropoietin (EPO), if required for the cell line)
-
Lysis buffer
-
Phospho-STAT5 (Tyr694) and total STAT5 antibodies
-
Secondary antibodies conjugated to HRP
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Starve the cells of serum or cytokines if necessary to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of this compound or a DMSO control for a specified time (e.g., 1-4 hours).
-
-
Stimulation (if applicable): Stimulate the cells with a cytokine (e.g., EPO) for a short period (e.g., 10-15 minutes) to induce JAK2/STAT5 signaling.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT5 and total STAT5.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities for phospho-STAT5 and normalize to total STAT5. Determine the concentration of this compound required to inhibit STAT5 phosphorylation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background in Biochemical Assay | 1. This compound precipitation at high concentrations.2. Non-specific antibody binding in detection step.3. Contaminated reagents. | 1. Ensure this compound is fully dissolved in DMSO before diluting in aqueous buffer. Visually inspect for precipitates. Consider reducing the highest concentration tested.2. Increase the number of wash steps. Optimize blocking buffer composition and incubation time.3. Prepare fresh buffers and reagents. |
| No or Weak Signal in Cell-Based Assay | 1. Inactive this compound.2. Insufficient stimulation of the signaling pathway.3. Low expression of the target kinase or downstream signaling protein. | 1. Use a fresh aliquot of this compound. Verify its activity in a biochemical assay if possible.2. Optimize the concentration and incubation time of the stimulating cytokine.3. Confirm protein expression levels by Western blot. Choose a cell line with robust expression of the target pathway components. |
| Inconsistent Results/Poor Reproducibility | 1. Inaccurate pipetting.2. Variability in incubation times.3. Cell passage number affecting signaling responses. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.2. Ensure consistent timing for all incubation steps, especially the kinase reaction and stimulation.3. Use cells within a defined passage number range for all experiments. |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways inhibited by this compound.
Caption: FLT3 Signaling Pathway and its inhibition by this compound.
Caption: JAK/STAT Signaling Pathway and its inhibition by this compound.
Caption: Trk Signaling Pathway and its inhibition by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. tribioscience.com [tribioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
- 8. Phase I dose escalation study of this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Lestaurtinib Stability and Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Lestaurtinib in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound?
A1: this compound is most commonly dissolved in Dimethyl Sulfoxide (DMSO). For long-term storage, it is recommended to keep the solid compound and stock solutions at -20°C, protected from light.[1][2][3][4] Aliquoting stock solutions is advised to prevent degradation from repeated freeze-thaw cycles.[5]
Q2: How stable is this compound once in solution?
A2: In DMSO, stock solutions of this compound are stable for at least one month when stored at -20°C and for up to one year at -80°C.[5] For aqueous solutions, stability is highly dependent on the pH, buffer composition, and temperature. It is recommended to prepare fresh aqueous dilutions for each experiment or to conduct a stability study under your specific experimental conditions if the solution needs to be stored.
Q3: My this compound solution has precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded in a particular solvent or upon introduction to an aqueous buffer. If precipitation occurs in your stock solution, gently warm the vial to 50-60°C and vortex to redissolve. Ensure the compound is fully dissolved before use. When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to facilitate mixing and prevent immediate precipitation.
Q4: How can I determine if my this compound solution has degraded?
A4: Degradation can be assessed using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7] A validated RP-HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₁N₃O₄ | [1] |
| Molecular Weight | 439.46 g/mol | [1][2] |
| CAS Number | 111358-88-4 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [1] |
| Solubility (DMSO) | Up to 20 mg/mL | [1] |
| Solubility (DMF) | 5 mg/mL | [4] |
Table 2: Recommended Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Estimated Stability | Source |
| Solid Powder | -20°C | ≥ 4 years | [4] |
| Stock Solution in DMSO | -20°C | 1 month | [5] |
| Stock Solution in DMSO | -80°C | 1 year | [5] |
| Aqueous Dilutions | 2-8°C | Recommended for fresh preparation | N/A |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solutions
-
Warm Up: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 227.5 µL of DMSO to 1 mg of this compound, assuming MW of 439.46).
-
Dissolution: Vortex the solution thoroughly until all solid is completely dissolved. Gentle warming (37°C) can be used to aid dissolution if necessary.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding tubes. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for Assessing this compound Stability by RP-HPLC
This protocol provides a general method. Specific parameters may need optimization.
-
System Preparation:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where this compound has strong absorbance (e.g., 292 nm).[4]
-
-
Sample Preparation:
-
Prepare a solution of this compound in the desired solvent/buffer at a known concentration.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a concentration within the linear range of the detector.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Record the chromatograms.
-
-
Data Interpretation:
-
Calculate the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound (relative to time 0) against time to determine the stability profile. The appearance of new peaks signifies the formation of degradation products.
-
Protocol 3: General Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.
| Stress Condition | Protocol |
| Acidic Hydrolysis | Incubate this compound solution with 0.1 M HCl at 60°C for 2-8 hours. |
| Alkaline Hydrolysis | Incubate this compound solution with 0.1 M NaOH at 60°C for 2-8 hours. |
| Oxidative Degradation | Treat this compound solution with 3% H₂O₂ at room temperature for 2-8 hours. |
| Thermal Degradation | Heat the solid powder or a solution of this compound at 70°C for 24-48 hours. |
| Photolytic Degradation | Expose a solution of this compound to direct sunlight or a photostability chamber (ICH Q1B guidelines) for a defined period. |
After exposure to each condition, samples should be neutralized (if necessary) and analyzed by a stability-indicating method like RP-HPLC to quantify the remaining this compound and profile any degradants.
Visualizations
Signaling Pathway Inhibition
This compound is a potent inhibitor of several tyrosine kinases, including JAK2 and FLT3.[1][8] By inhibiting JAK2, it blocks the subsequent phosphorylation and activation of STAT proteins (like STAT5), which are critical for cell proliferation and survival signals.[1][4]
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of this compound on JAK2.
Experimental Workflow
The following diagram outlines a typical workflow for conducting a stability study of this compound in a specific solution.
Caption: General experimental workflow for assessing the stability of this compound in solution.
References
- 1. This compound | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mybiosource.com [mybiosource.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A randomized assessment of adding the kinase inhibitor this compound to first-line chemotherapy for FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose escalation study of this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Lestaurtinib Dosage for In-Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Lestaurtinib dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-kinase inhibitor that primarily targets FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1] It functions by competitively binding to the ATP pocket of these kinases, thereby inhibiting their autophosphorylation and downstream signaling pathways.[2] This inhibition can lead to the induction of apoptosis in cancer cells that rely on these signaling pathways for survival and proliferation.[2]
Q2: What are the common starting dosages for this compound in murine xenograft models?
A2: Reported in vivo dosages of this compound in mice typically range from 20 mg/kg to 40 mg/kg, administered subcutaneously once or twice daily.[3][4][5] The optimal dosage can vary depending on the tumor model, the targeted kinase, and the desired level of target inhibition.
Q3: How should this compound be formulated for in vivo administration?
A3: For subcutaneous injection in mice, this compound can be dissolved in a vehicle consisting of 20% Dimethyl sulfoxide (DMSO) and 10% (1:1 DMSO/Cremophor EL) in sterile water.[6] For oral administration, a liquid formulation of 25 mg/mL has been used in clinical studies, which could be adapted for animal studies.[7] It is crucial to ensure the final solution is clear and free of precipitates.
Q4: What is the importance of plasma protein binding for this compound's efficacy?
A4: this compound is highly bound to plasma proteins, particularly α1-acid glycoprotein (AGP).[8][9] This high level of protein binding reduces the concentration of free, active drug available to engage its target, which can significantly impact in vivo efficacy.[7] It is the unbound drug concentration at the tumor site that determines the therapeutic effect.[10] Therefore, simply increasing the total plasma concentration may not lead to better outcomes and could increase toxicity.[9]
Troubleshooting Guides
Issue 1: Suboptimal Tumor Growth Inhibition
Possible Cause 1: Insufficient Target Inhibition.
-
Troubleshooting Steps:
-
Verify Target Expression: Confirm that your xenograft model expresses the target kinase (e.g., FLT3, JAK2, TrkB) at sufficient levels.
-
Assess Target Phosphorylation: The most direct way to measure target engagement is to assess the phosphorylation status of the kinase in tumor tissue or surrogate tissues. A significant reduction in phosphorylation indicates successful target inhibition.
-
Perform a Plasma Inhibitory Activity (PIA) Assay: This ex vivo assay measures the ability of plasma from treated animals to inhibit the target kinase in a cell-based assay.[7][9][11] Preclinical studies suggest that sustained inhibition of FLT3 autophosphorylation to below 15% of baseline is necessary for a cytotoxic effect.[11]
-
Possible Cause 2: High Plasma Protein Binding.
-
Troubleshooting Steps:
-
Measure Free Drug Concentration: If possible, measure the unbound concentration of this compound in the plasma of treated animals.
-
Consider Co-administration with a Displacing Agent: In preclinical models, co-administration of agents with high affinity for AGP, such as mifepristone, has been shown to increase the free fraction of some kinase inhibitors.[8] However, this approach requires careful validation.
-
Possible Cause 3: Inadequate Dosing Schedule.
-
Troubleshooting Steps:
-
Increase Dosing Frequency: this compound has a relatively short half-life. Increasing the dosing frequency from once to twice daily can help maintain a more consistent level of target inhibition.[3][4]
-
Optimize Dose Timing with Other Agents: When used in combination with chemotherapy, administering this compound concurrently or after chemotherapy has been shown to be more effective than pre-treatment.[1]
-
Issue 2: Observed Toxicity in Animals
Possible Cause 1: Gastrointestinal Toxicity.
-
Signs of Toxicity: Weight loss, diarrhea, and reduced activity are common signs of gastrointestinal toxicity in mice.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound.[7]
-
Change Formulation: For oral administration, switching from a liquid to a capsule formulation (if feasible for the animal model) has been shown to reduce gastrointestinal side effects in clinical settings.[7]
-
Provide Supportive Care: Ensure animals have easy access to food and water. Subcutaneous fluid administration can help counter dehydration.[6]
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting Steps:
-
Monitor Liver Enzymes: this compound is metabolized by the liver P450 (CYP3A4) enzyme system.[1] Monitor liver function in treated animals.
-
Histopathological Analysis: Perform histopathology on major organs at the end of the study to identify any unforeseen toxicities.
-
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject 1 x 10^7 tumor cells (e.g., SY5Y-TrkB for neuroblastoma) into the flank of athymic nude mice.[3]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice a week.
-
Treatment Initiation: When tumors reach a volume of approximately 0.2 cm³, randomize mice into treatment and control groups (n=10 per group).[3]
-
This compound Preparation: Prepare this compound in a vehicle of 20% DMSO/10% (DMSO/Cremophor EL 1:1)/70% H₂O.
-
Administration: Administer this compound subcutaneously at a dose of 20-40 mg/kg twice daily (Monday to Friday) and once daily on weekends.[3] The control group receives the vehicle only.
-
Efficacy Assessment: Continue treatment and tumor measurements for a predefined period or until tumors in the control group reach a predetermined endpoint.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue and plasma for analysis of target phosphorylation and drug concentration.
Protocol 2: Plasma Inhibitory Activity (PIA) Assay
-
Plasma Collection: Collect blood from treated and control animals at various time points after this compound administration. Prepare plasma and store at -80°C.
-
Cell Culture: Use a cell line that is dependent on the target kinase for survival and proliferation (e.g., TF/ITD cells for FLT3).[11]
-
Incubation: Incubate the target-dependent cells with plasma from the treated and control animals for 2 hours at 37°C.[11]
-
Cell Lysis and Western Blot: Lyse the cells and perform a Western blot to detect the phosphorylation status of the target kinase (e.g., phospho-FLT3) and the total protein level of the kinase.
-
Densitometry: Quantify the band intensities to determine the percentage of target inhibition in the plasma from treated animals compared to the control.
Quantitative Data Summary
| Parameter | Value | Reference |
| In Vitro IC50 | ||
| FLT3 | 2-3 nM | [1] |
| JAK2 | 0.9 nM | |
| TrkA | < 25 nM | |
| In Vivo Dosage (Mice) | ||
| Subcutaneous | 20-40 mg/kg | [3][4] |
| Common Toxicities | ||
| Gastrointestinal | Nausea, Diarrhea | [1][7] |
Visualizations
Caption: this compound inhibits FLT3, JAK2, and Trk signaling pathways.
Caption: Workflow for in vivo efficacy and pharmacodynamic studies.
Caption: Troubleshooting logic for suboptimal in vivo efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances the antitumor efficacy of chemotherapy in murine xenograft models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose escalation study of this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Results from a randomized trial of salvage chemotherapy followed by this compound for patients with FLT3 mutant AML in first relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
Technical Support Center: Lestaurtinib and Chemotherapy Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction between lestaurtinib and sequential chemotherapy, particularly in the context of FLT3-mutated acute myeloid leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: We observed a decrease in the efficacy of our chemotherapy agent when administered after this compound. Why is this happening?
A1: This is a documented antagonistic interaction. Pre-clinical studies have consistently shown that pre-treatment with this compound followed by chemotherapy can lead to an antagonistic effect[1][2]. The proposed mechanism is that this compound, by inhibiting the FLT3 signaling pathway, induces a temporary cell cycle arrest. This reduces the proportion of actively dividing cells, which are the primary target of many cytotoxic chemotherapy agents. Consequently, the chemotherapy is less effective.
Q2: What is the optimal timing for administering this compound in combination with chemotherapy to achieve a synergistic effect?
A2: To achieve a synergistic or additive effect, this compound should be administered either concurrently with or, more effectively, sequentially after the completion of chemotherapy[1][2][3][4][5]. Clinical trials have often implemented a "washout" period, starting this compound administration 24 to 48 hours after the final dose of chemotherapy[3][4]. This timing allows the chemotherapy to exert its maximum cytotoxic effect on proliferating cancer cells. Subsequently, this compound can target the remaining leukemia cells that are dependent on FLT3 signaling for survival.
Q3: We are not seeing the expected level of cytotoxicity in our FLT3-mutated AML cell lines, even with sequential post-chemotherapy administration of this compound. What are the potential causes?
A3: Several factors could contribute to this observation:
-
Insufficient FLT3 Inhibition: The concentration of this compound may be suboptimal. It is crucial to achieve a concentration that provides sustained inhibition of FLT3 phosphorylation. The IC50 for this compound against FLT3 is in the low nanomolar range (2-3 nM)[1][2][5][6].
-
Intrinsic Resistance: The AML cells may have developed resistance to this compound. This can occur through the activation of alternative pro-survival signaling pathways that are independent of FLT3, such as the PI3K/Akt or MAPK pathways[7][8]. Even with complete inhibition of FLT3, these alternative pathways can sustain cell survival and proliferation[2].
-
High Protein Binding: this compound is highly bound to plasma proteins, particularly alpha-1-acid glycoprotein (AGP)[4]. In in vivo studies or experiments using plasma-supplemented media, this can significantly reduce the bioavailable concentration of the drug.
Q4: How can we assess if this compound is effectively inhibiting FLT3 in our experimental system?
A4: You can assess FLT3 inhibition through several methods:
-
Western Blotting: This is a direct method to measure the phosphorylation status of FLT3. A successful inhibition will be indicated by a significant decrease in phosphorylated FLT3 (p-FLT3) levels relative to total FLT3. You can also assess the phosphorylation status of downstream targets like STAT5 and ERK to confirm the blockade of the signaling cascade[2][8].
-
Plasma Inhibitory Activity (PIA) Assay: This bioassay is commonly used in clinical trials to measure the in vivo FLT3 inhibitory activity of patient plasma[3][6]. It involves incubating a FLT3-dependent cell line (e.g., TF-1 cells expressing a FLT3-ITD construct) with the plasma from a this compound-treated subject and then measuring the phosphorylation of FLT3 in the cell line.
Troubleshooting Guides
Problem: Antagonistic or Weaker-Than-Expected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing Sequence | Ensure this compound is administered concurrently with or sequentially after chemotherapy. Avoid pre-treatment with this compound. |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line. Aim for concentrations that achieve sustained FLT3 inhibition. |
| Drug Inactivation | This compound is metabolized by the P450 (CYP3A4) enzyme system[1]. Ensure that your experimental conditions do not inadvertently inactivate the drug. |
| Cell Line Resistance | Profile your cell line for the activation of alternative survival pathways (e.g., PI3K/Akt, MAPK). Consider combination therapies that also target these pathways. |
Problem: Difficulty in Reproducing Synergistic Effects
| Possible Cause | Troubleshooting Steps |
| Inconsistent Timing | Standardize the time interval between the end of chemotherapy treatment and the start of this compound administration. A 24-48 hour interval is a good starting point. |
| Variability in Chemotherapy Efficacy | Ensure consistent potency of your chemotherapy agent. Perform a quality control check on the chemotherapy drug lot. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including cell density and media composition, as these can influence drug sensitivity. |
Data Presentation
Table 1: Summary of this compound and Chemotherapy Sequencing Effects
| Administration Sequence | Observed Effect | Proposed Mechanism | References |
| This compound followed by Chemotherapy | Antagonistic | This compound-induced cell cycle arrest reduces the sensitivity of cells to cell-cycle-dependent chemotherapeutic agents. | [1][2] |
| Chemotherapy followed by this compound | Synergistic/Additive | Chemotherapy debulks the tumor, and this compound targets the remaining FLT3-dependent cells for apoptosis. | [1][2][3][4][5] |
| Concurrent this compound and Chemotherapy | Synergistic/Additive | Both agents act on the cancer cells simultaneously, potentially through different mechanisms. | [1][4][5] |
Table 2: this compound Clinical Trial Outcomes with Chemotherapy
| Clinical Trial | Patient Population | This compound Dosing Schedule | Key Findings | References |
| UK AML15 & AML17 | Newly diagnosed FLT3-mutated AML | Started 2 days after chemotherapy for up to 28 days | No significant improvement in overall survival. Patients who achieved sustained FLT3 inhibition had lower relapse rates and improved survival. | [3][9] |
| Cephalon 204 | Relapsed FLT3-mutated AML | Sequentially after chemotherapy | No significant improvement in second complete remission rate or overall survival. | [3] |
| Randomized Trial (First Relapse) | FLT3 mutant AML in first relapse | Started 2 days after salvage chemotherapy | No increase in response rates or overall survival. FLT3 inhibition was achieved in only 58% of patients. | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Drug Synergy
This protocol outlines a method to determine the interaction between this compound and a chemotherapy agent using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Cell Seeding: Plate FLT3-mutated AML cells (e.g., MV4-11) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chosen chemotherapy agent.
-
Treatment Administration (Sequential Post-Chemotherapy):
-
Add the chemotherapy agent to the cells and incubate for a duration appropriate for the agent's mechanism of action (e.g., 24 hours).
-
Remove the media containing the chemotherapy agent and replace it with fresh media containing serial dilutions of this compound.
-
Incubate for an additional 48-72 hours.
-
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to an untreated control.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot for FLT3 Phosphorylation
-
Cell Treatment: Treat FLT3-mutated AML cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-FLT3 (Tyr591).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FLT3 to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of p-FLT3 to total FLT3.
Mandatory Visualizations
Caption: FLT3 signaling pathway and points of inhibition.
Caption: Workflow for assessing sequential drug synergy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A randomized assessment of adding the kinase inhibitor this compound to first-line chemotherapy for FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results from a randomized trial of salvage chemotherapy followed by this compound for patients with FLT3 mutant AML in first relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
Technical Support Center: Interpreting the Plasma Inhibitory Assay (PIA) for Lestaurtinib
Welcome to the technical support center for the Lestaurtinib Plasma Inhibitory Assay (PIA). This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the Plasma Inhibitory Assay (PIA) for this compound?
A1: The Plasma Inhibitory Assay (PIA) is a pharmacodynamic (PD) bioassay used to measure the functional activity of this compound in patient plasma.[1][2][3] It assesses the ex vivo inhibition of its target kinases, such as FMS-like tyrosine kinase 3 (FLT3) or Janus kinase 2 (JAK2), in a relevant cell line.[4][5] This assay helps to determine if therapeutic concentrations of active drug are being achieved and maintained in vivo, correlating drug exposure with target inhibition.[2][3][6]
Q2: What is the mechanism of action of this compound?
A2: this compound is a multi-kinase inhibitor that primarily targets FLT3, JAK2, and Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[7][8][9] It functions by competitively binding to the ATP-binding domain of these kinases, which inhibits their autophosphorylation and subsequent downstream signaling pathways that are crucial for cell proliferation and survival.[10][11][12] This inhibition can lead to apoptosis in cancer cells that overexpress these kinases.[11][12]
Q3: Which signaling pathways does this compound inhibit?
A3: this compound primarily inhibits the signaling pathways downstream of FLT3 and JAK2. In the context of hematological malignancies, this includes the JAK/STAT, PI3K/AKT, and MAPK pathways.[7] Inhibition of FLT3 phosphorylation by this compound has been a key measure of its biological activity.[5][13]
Q4: What quantitative parameters are important for this compound's activity?
A4: The half-maximal inhibitory concentration (IC50) is a key quantitative parameter. The IC50 values for this compound vary depending on the target kinase. For successful therapeutic effect in clinical trials, a sustained plasma inhibitory activity of greater than 85% for FLT3 has been considered a benchmark.[6][14][15]
Quantitative Data Summary
| Target Kinase | Reported IC50 | Cell Line/System |
| FLT3 | 2-3 nM | In vitro kinase assay[5][8] |
| JAK2 | 0.9 nM | In vitro kinase assay[7][10] |
| TrkA | < 25 nM | In vitro kinase assay[9][16] |
| STAT5 Phosphorylation | 20-30 nM | Cellular assay[9] |
Signaling Pathway
Caption: this compound inhibits FLT3 and JAK2 signaling pathways.
Experimental Protocols
Plasma Inhibitory Assay (PIA) for FLT3 Phosphorylation
This protocol is a synthesized representation based on methodologies described in published research.[1][3][5]
1. Cell Line Preparation:
- Culture a FLT3-dependent cell line (e.g., TF-1 cells transfected with a FLT3 ITD mutation) in RPMI 1640 medium supplemented with 10% fetal bovine serum.
- Ensure cells are in the logarithmic growth phase before the assay.
- Resuspend cells in fresh medium at a density of 4 x 10^6 cells/mL immediately prior to the assay.
2. Plasma Sample Handling:
- Collect patient blood samples in heparinized tubes at specified time points (e.g., pre-dose and post-dose).
- Separate plasma by centrifugation.
- Thaw frozen plasma samples rapidly and clarify by centrifugation. Store on ice and protect from light until use.
3. Incubation:
- In a 96-well plate, mix equal volumes of the cell suspension and patient plasma (e.g., 50 µL of cells + 50 µL of plasma).
- Incubate the plate in a humidified incubator at 37°C and 5% CO2 for 2 hours. A 2-hour incubation has been found to yield consistent results for indolocarbazole inhibitors like this compound.[3]
4. Cell Lysis:
- After incubation, pellet the cells by centrifugation.
- Wash the cells with cold phosphate-buffered saline (PBS).
- Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
5. Western Blot Analysis:
- Determine the protein concentration of the cell lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with a primary antibody specific for phosphorylated FLT3 (p-FLT3).
- Strip and re-probe the membrane with an antibody for total FLT3 as a loading control.
- Develop the blot using a chemiluminescent substrate and image the results.
6. Densitometry and Analysis:
- Quantify the band intensities for p-FLT3 and total FLT3 using densitometry software.
- Calculate the percentage of FLT3 inhibition by comparing the p-FLT3/total FLT3 ratio in post-dose samples to the pre-dose sample.
PIA Experimental Workflow
Caption: Workflow for the Plasma Inhibitory Assay (PIA).
Troubleshooting Guide
Q5: Why is the observed FLT3 inhibition in my PIA lower than expected based on the administered dose of this compound?
A5: Several factors can contribute to lower-than-expected inhibition:
-
Plasma Protein Binding: this compound is highly bound to plasma proteins, particularly alpha-1-acid glycoprotein (AGP).[17][18] This binding reduces the concentration of "free," biologically active drug available to inhibit FLT3 in the assay.[17][19] AGP levels can vary between patients and can increase during inflammatory states, further reducing free drug levels.[17]
-
Drug Metabolism: this compound is metabolized by the liver P450 (CYP3A4) enzyme system.[8] Variations in patient metabolism can affect the circulating concentration of the active drug.
-
Sample Handling: Improper handling or storage of plasma samples could potentially lead to degradation of this compound, although it is generally stable.[3] Repeated freeze-thaw cycles of plasma should be avoided.[20]
-
Assay Variability: Technical variability in the Western blot procedure, such as inconsistent protein loading or antibody incubation, can affect the results.
Q6: My PIA results show high variability between different time points from the same patient. What could be the cause?
A6: High variability could be due to:
-
Pharmacokinetics of this compound: The timing of blood sample collection relative to drug administration is critical. Samples should be collected at consistent time points (e.g., trough levels just before the next dose) to ensure comparability.
-
Inconsistent Sample Processing: Variations in the time between blood collection, plasma separation, and freezing can introduce variability. It is important to follow a standardized protocol.
-
Assay Performance: Ensure consistent performance of the Western blot, including precise loading of protein lysates and uniform antibody incubation and washing steps.
Q7: Can rising levels of FLT3 ligand in patient plasma affect the PIA results?
A7: While it has been suggested that elevated levels of FLT3 ligand (FL) could potentially interfere with the efficacy of FLT3 inhibitors, studies on this compound have shown that rising FL levels during chemotherapy did not appear to impede the achievement of target inhibition in the PIA.[6]
Q8: What should I do if I observe no inhibition in my PIA even at expected therapeutic doses?
A8: If no inhibition is observed:
-
Verify Drug Administration: Confirm that the patient has been compliant with the prescribed this compound dosing regimen.
-
Check Assay Controls: Ensure that your positive control (e.g., cells treated directly with a known concentration of this compound) shows inhibition and your negative control (pre-dose plasma) shows no inhibition.
-
Evaluate for Resistance: Consider the possibility of intrinsic or acquired resistance in the patient's leukemic cells, which would not be captured by the surrogate cell line in the PIA.[3][21]
-
Review Sample Integrity: Assess the quality of the plasma samples and the cell line used in the assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting PIA results.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Plasma inhibitory activity (PIA): a pharmacodynamic assay reveals insights into the basis for cytotoxic response to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I dose escalation study of this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | JAK | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. ashpublications.org [ashpublications.org]
- 14. A randomized assessment of adding the kinase inhibitor this compound to first-line chemotherapy for FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. Phase II trial of this compound, a JAK2 inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Results from a randomized trial of salvage chemotherapy followed by this compound for patients with FLT3 mutant AML in first relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reactome | this compound-resistant FLT3 mutants don't bind this compound [reactome.org]
Technical Support Center: Lestaurtinib Cytotoxicity in Primary Patient Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lestaurtinib, particularly concerning the variability of its cytotoxic effects in primary patient samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CEP-701) is a multi-targeted tyrosine kinase inhibitor.[1][2] It is structurally related to staurosporine and functions by competitively binding to the ATP-binding domain of its target kinases, thereby inhibiting their phosphorylation and downstream signaling.[3] Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and the tropomyosin receptor kinases (TrkA, TrkB, TrkC).[2] In the context of Acute Myeloid Leukemia (AML), its most significant activity is the inhibition of FLT3, a receptor tyrosine kinase that is frequently mutated and constitutively activated in a subset of AML patients, promoting leukemic cell survival and proliferation.[2][4][5]
Q2: Why is there significant variability in the cytotoxic response to this compound among primary patient samples?
The cytotoxic response to this compound in primary AML blasts is known to be highly heterogeneous.[6][7][8] This variability is observed even among patients with the same FLT3 mutation status.[6] Several factors contribute to this phenomenon:
-
Genetic Heterogeneity:
-
FLT3 Mutation Status: While patients with FLT3 internal tandem duplication (ITD) mutations tend to be more sensitive to this compound than those with wild-type (WT) FLT3, the response is not uniform.[4][6] Some FLT3 tyrosine kinase domain (TKD) mutations can confer primary resistance.[9]
-
Co-occurring Mutations: The presence of other genetic mutations can influence signaling pathways and modulate the dependence of leukemic cells on FLT3 signaling.[9]
-
-
Mechanisms of Resistance:
-
Primary Resistance: This can be caused by pre-existing factors such as FLT3-TKD mutations, activation of alternative survival pathways (e.g., AXL, STAT5 signaling), or factors within the bone marrow niche.[9]
-
Secondary (Acquired) Resistance: This can develop during treatment and may involve the loss of the FLT3-ITD mutation at relapse or the upregulation of oncogenic kinases like PIM-2.[9] Upregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-2 can also contribute to resistance.[1]
-
-
Pharmacokinetics and Drug Metabolism:
-
This compound is metabolized by the cytochrome P450 enzyme CYP3A4 in the liver.[1] Co-administration of drugs that induce or inhibit this enzyme can alter the levels of circulating, active this compound.[1]
-
There is wide variability in the plasma levels of active drug among patients, which correlates with the degree of in vivo FLT3 inhibition and clinical response.[1][10]
-
-
Cellular Environment:
-
The in vitro culture conditions for primary cells, such as glucose concentration, oxygen tension, and pH, can influence cellular behavior and drug response.[11]
-
Q3: What are the reported IC50 values for this compound against its key targets?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Target Kinase | Reported IC50 | Cell Line/System |
| FLT3 | 2-3 nM[2][4] | In vitro kinase assays |
| JAK2 | 0.9 nM[12][13] | In vitro kinase assays |
| TrkA | < 25 nM[1][13] | In vitro kinase assays |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols and Methodologies
Protocol: In Vitro Cytotoxicity Assessment of this compound in Primary AML Mononuclear Cells (MNCs)
This protocol outlines a method for determining the cytotoxic effect of this compound on cryopreserved primary AML mononuclear cells using a tetrazolium-based (MTS) assay.
1. Cell Preparation and Culture: a. Rapidly thaw cryopreserved primary AML MNCs in a 37°C water bath. b. Isolate MNCs using density gradient centrifugation to remove dead cells and debris.[4] c. Resuspend the cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). d. Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Samples should have adequate viability for the assay to be evaluable.[6]
2. Assay Procedure: a. Seed the primary AML MNCs into a 96-well plate at an optimized density. b. Prepare serial dilutions of this compound in the culture medium. It is recommended to include a range of concentrations that bracket the expected IC50. c. Add the this compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.[14] d. Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.[6][15]
3. Cytotoxicity Measurement (MTS Assay): a. Following the incubation period, add MTS reagent to each well according to the manufacturer's instructions. b. Incubate the plate for an additional 2-4 hours to allow for the conversion of MTS to formazan by metabolically active cells. c. Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[16]
4. Data Analysis: a. Correct for background absorbance by subtracting the readings from "medium only" wells.[15] b. Normalize the results to the vehicle-only control wells, which represent 100% viability. c. Calculate the percentage of cytotoxicity for each this compound concentration. d. Plot the dose-response curves and calculate the IC50 value using appropriate software.[6]
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound inhibits constitutively active FLT3-ITD, blocking downstream pro-survival signaling pathways like RAS/MAPK, PI3K/AKT, and STAT5, ultimately leading to apoptosis.
Caption: Workflow for assessing this compound cytotoxicity in primary AML samples.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during reagent or drug addition.[16] - Edge effects in the 96-well plate. | - Ensure the cell suspension is homogenous before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| Low signal or low absorbance in control wells | - Low cell viability in the primary sample post-thaw.- Suboptimal cell culture conditions (e.g., media, serum quality).[17] - Insufficient cell seeding density. | - Assess pre-assay viability; consider using fresh samples if possible.- Optimize culture conditions for primary AML cells.- Perform a cell titration experiment to determine the optimal seeding density for a 72-hour assay.[18] |
| High background absorbance in "medium only" wells | - Contamination of the culture medium.- Certain components in the medium may interact with the assay reagent.[16] | - Use fresh, sterile medium.- Test the medium alone with the MTS reagent to check for background interference. |
| No dose-dependent cytotoxicity observed | - The primary cells are resistant to this compound.- The drug concentration range is not appropriate.- this compound has degraded due to improper storage. | - Confirm resistance by assessing FLT3 phosphorylation status post-treatment.- Test a wider range of drug concentrations.- Ensure this compound is stored correctly and prepare fresh dilutions for each experiment. |
| Unexpected cytotoxicity in vehicle control wells | - The concentration of the solvent (e.g., DMSO) is too high.[18] - The solvent itself is cytotoxic to the primary cells. | - Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).- Run a vehicle titration to determine the maximum non-toxic concentration for your specific primary cells. |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ashpublications.org [ashpublications.org]
- 7. The effects of this compound (CEP701) and PKC412 on primary AML blasts: the induction of cytotoxicity varies with dependence on FLT3 signaling in both FLT3-mutated and wild-type cases -ORCA [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Results from a randomized trial of salvage chemotherapy followed by this compound for patients with FLT3 mutant AML in first relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. researchgate.net [researchgate.net]
Navigating the Challenges of Human Plasma in Lestaurtinib In Vitro Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering the complexities of evaluating the in vitro activity of Lestaurtinib in the presence of human plasma. It is well-documented that plasma proteins, particularly alpha-1-acid glycoprotein (AGP), can significantly inhibit the potency of this compound, leading to potential misinterpretation of experimental results.[1][2] This guide offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and data to help you design robust experiments and accurately interpret your findings.
Frequently Asked Questions (FAQs)
Q1: Why is the in vitro activity of this compound significantly lower in the presence of human plasma?
A1: The reduced activity of this compound in human plasma is primarily due to its high affinity for plasma proteins, most notably alpha-1-acid glycoprotein (AGP).[1][2][3] This binding sequesters the drug, reducing the free fraction available to interact with its kinase targets within the cells. This can lead to a substantial increase in the IC50 value, in some cases greater than 100-fold, when compared to standard cell culture medium with low serum concentrations.[1]
Q2: What is the primary plasma protein that binds to this compound?
A2: The primary plasma protein responsible for binding this compound is alpha-1-acid glycoprotein (AGP).[1][3] AGP is an acute-phase reactant protein, and its concentration in plasma can vary, further complicating the interpretation of in vitro data.[2]
Q3: How can I account for the plasma protein binding effect in my experiments?
A3: To account for this, it is recommended to perform experiments in the presence of physiological concentrations of human plasma or purified human AGP. This allows for a more accurate assessment of the drug's potential efficacy in a physiological environment. The Plasma Inhibitory Assay (PIA) is a specific method developed for this purpose.
Q4: Can I use animal plasma as a substitute for human plasma?
A4: It is not recommended to use animal plasma, such as bovine serum, as a direct substitute for human plasma when studying this compound. There are significant species-specific differences in plasma protein composition and binding affinities. For instance, bovine AGP has been shown to have a much lower inhibitory effect on this compound compared to human AGP.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Complete loss of this compound activity in the presence of human plasma. | High concentration of AGP in the plasma sample. This compound is highly bound, leaving negligible free drug. | 1. Increase this compound Concentration: Titrate this compound to significantly higher concentrations to overcome the binding capacity of AGP. 2. Reduce Plasma Concentration: If experimentally viable, reduce the percentage of human plasma in your assay (e.g., 25% instead of 50%) to decrease the total amount of AGP. Note this will be less physiologically relevant. 3. Use Purified AGP: To have a more controlled system, use a defined concentration of purified human AGP instead of whole plasma. |
| High variability in this compound IC50 values between different batches of human plasma. | Variation in AGP levels between plasma donors. AGP is an acute-phase reactant, and its concentration can differ significantly.[2] | 1. Pool Plasma Samples: Use a pooled stock of human plasma from multiple donors to average out individual variations in AGP concentrations. 2. Measure AGP Concentration: If possible, measure the AGP concentration in each plasma batch to correlate with the observed inhibitory effect. |
| Discrepancy between in vitro potency (low serum) and in vivo results. | Underestimation of the impact of plasma protein binding in initial in vitro screens. | 1. Incorporate Plasma in Early Screens: Introduce human plasma or AGP into your in vitro assays at an early stage of drug evaluation to get a more realistic measure of potency. 2. Perform a Plasma Inhibitory Assay (PIA): This assay is specifically designed to measure the inhibitory activity of a drug in the presence of plasma from treated subjects. |
| Inconsistent results in cell-based assays with plasma. | Plasma-Induced Cytotoxicity: The plasma itself may have cytotoxic effects on the cell line being used. Matrix Effects: Components in the plasma may interfere with the assay readout (e.g., colorimetric or luminescent signals). | 1. Run a Plasma-Only Control: Always include a control group of cells treated with the same concentration of human plasma but without this compound to assess baseline cytotoxicity. 2. Validate Assay with Plasma: Perform control experiments to ensure that the plasma matrix does not interfere with your assay's detection method. This may involve spiking a known amount of signal-producing molecule into plasma-containing wells. |
Data Presentation: Impact of Human Plasma on this compound IC50
The following table summarizes the inhibitory concentrations of this compound against its key targets. Note the significant increase in IC50 in the presence of human plasma, indicating a reduction in potency.
| Target/Cell Line | Condition | IC50 (nM) | Reference |
| FLT3 | In vitro kinase assay | 2-3 | [3] |
| JAK2 | In vitro kinase assay | 0.9 - 1 | [4][5] |
| TrkA | In vitro kinase assay | < 25 | |
| HEL92.1.7 (JAK2 V617F) | Cell-based assay | 10-30 (for STAT5 phosphorylation inhibition) | |
| FLT3-mutant AML cells | 50% Human Plasma | >100-fold increase compared to low serum | [1] |
Experimental Protocols
Plasma Inhibitory Assay (PIA) for FLT3 Phosphorylation
This assay measures the ability of this compound in patient plasma to inhibit the autophosphorylation of the FLT3 receptor in a target cell line.
Materials:
-
FLT3-dependent cell line (e.g., MV4-11 or a Ba/F3 cell line engineered to express FLT3-ITD).
-
RPMI-1640 media with 10% Fetal Bovine Serum (FBS).
-
Phosphate Buffered Saline (PBS).
-
Patient-derived or commercially sourced human plasma.
-
This compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Cell Preparation: Culture the FLT3-dependent cell line to a density of approximately 1x10^6 cells/mL.
-
Plasma Incubation:
-
Thaw frozen human plasma samples (patient-derived or pooled) and clarify by centrifugation at 16,000 x g for 2 minutes.
-
In a microcentrifuge tube, incubate 2x10^6 target cells with 1 mL of the plasma sample for 1-2 hours at 37°C.
-
For a standard curve, spike drug-naive plasma with known concentrations of this compound.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cell pellet with an appropriate volume of ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-FLT3 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Calculate the percentage of FLT3 phosphorylation inhibition relative to the control (plasma without drug).
-
MTS Cell Viability Assay with Human Plasma
This colorimetric assay determines the number of viable cells in response to this compound treatment in the presence of human plasma.
Materials:
-
Target cell line.
-
96-well cell culture plates.
-
Cell culture medium.
-
Human plasma.
-
This compound stock solution.
-
MTS reagent.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.
-
Treatment Preparation:
-
Prepare serial dilutions of this compound in cell culture medium containing the desired final concentration of human plasma (e.g., 25% or 50%).
-
Include a "plasma-only" control (no drug) and a "cells-only" control (no drug, no plasma).
-
-
Cell Treatment: Remove the existing media from the wells and add 100 µL of the prepared this compound-plasma solutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the "plasma-only" control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Signaling Pathway Visualizations
This compound primarily exerts its effects by inhibiting the FLT3 and JAK2 kinases, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.
Caption: this compound inhibits FLT3 signaling.
Caption: this compound inhibits the JAK/STAT pathway.
Caption: General experimental workflow.
References
- 1. A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose escalation study of this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Validation & Comparative
Lestaurtinib in FLT3-Mutated AML: A Comparative Analysis of Efficacy in ITD versus TKD Subtypes
For Immediate Distribution to the Research Community
This guide provides a detailed comparison of the efficacy of Lestaurtinib, a first-generation FLT3 inhibitor, in treating acute myeloid leukemia (AML) characterized by either FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) or tyrosine kinase domain (TKD) mutations. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of preclinical and clinical data to inform ongoing research and therapeutic strategies.
Executive Summary
This compound (formerly CEP-701) is an orally bioavailable indolocarbazole alkaloid that potently inhibits FLT3 kinase activity.[1] While it has been extensively studied in clinical trials for FLT3-mutated AML, its overall clinical benefit when added to standard chemotherapy has not been definitively established.[2] Preclinical studies have demonstrated its activity against both FLT3-ITD and FLT3-TKD mutations. However, the cellular and clinical responses to this compound can differ between these two mutation subtypes, largely due to the distinct downstream signaling pathways they activate. This guide collates the available data to provide a clear comparison of this compound's performance in these two contexts.
Data Presentation: Preclinical Efficacy of this compound
The following tables summarize key quantitative data from preclinical studies, comparing the in vitro efficacy of this compound against FLT3-ITD and FLT3-TKD mutations.
Table 1: Inhibition of FLT3 Autophosphorylation
| Mutation Type | Cell Line/System | IC50 (nM) | Reference |
| FLT3-ITD | Leukemia Cell Lines | 2-3 | [3] |
| FLT3-TKD (D835Y, D835H) | BaF3 cells | ~2-3 | [3] |
| FLT3-WT | Various | 3 | [4] |
IC50: Half-maximal inhibitory concentration.
Table 2: Cytotoxicity in Primary AML Blasts
| Mutation Type | Observation | Reference |
| FLT3-ITD | More sensitive to this compound-induced cytotoxicity compared to FLT3-WT. | [5] |
| FLT3-TKD | Showed a similar cytotoxic response to this compound as FLT3-WT cells. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing the cytotoxic effects of kinase inhibitors.[6]
-
Cell Plating: Seed AML cell lines (e.g., MV4-11 for FLT3-ITD, and Ba/F3 cells transduced with FLT3-TKD mutants) in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add this compound at various concentrations (e.g., 0-1000 nM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for FLT3 and STAT5 Phosphorylation
This protocol outlines the procedure for assessing the inhibition of FLT3 and downstream STAT5 signaling.[7][8]
-
Cell Lysis: Treat AML cells with this compound for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), and total STAT5.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct signaling cascades activated by FLT3-ITD and FLT3-TKD mutations and the inhibitory action of this compound.
Caption: Differential signaling by FLT3-ITD and FLT3-TKD mutations.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the in vitro efficacy of this compound.
Caption: Workflow for in vitro testing of this compound.
References
- 1. This compound, a multitargeted tyrosine kinase inhibitor: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized assessment of adding the kinase inhibitor this compound to first-line chemotherapy for FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Acute myeloid leukaemia blast cells with a tyrosine kinase domain mutation of FLT3 are less sensitive to this compound than those with a FLT3 internal tandem duplication. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. PARP1 PARylates and stabilizes STAT5 in FLT3-ITD acute myeloid leukemia and other STAT5-activated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of tyrosine 589 and 591 in STAT5 activation and transformation mediated by FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]
Lestaurtinib vs. CEP-751 in TrkB Neuroblastoma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two related indolocarbazole-derived kinase inhibitors, Lestaurtinib (CEP-701) and its parent compound CEP-751, in the context of their preclinical efficacy in neuroblastoma models expressing the Tropomyosin receptor kinase B (TrkB). This document synthesizes experimental data to offer an objective overview of their performance and methodologies.
Introduction
Neuroblastoma, a common pediatric cancer of the sympathetic nervous system, exhibits significant clinical heterogeneity. The expression of Trk family neurotrophin receptors plays a crucial role in this variability. High expression of TrkA is associated with a favorable prognosis, while the expression of TrkB, often co-expressed with its ligand brain-derived neurotrophic factor (BDNF), is linked to aggressive, metastatic disease and a poor outcome.[1] This makes the TrkB signaling pathway a compelling target for therapeutic intervention. This compound and CEP-751 are potent inhibitors of the Trk family of tyrosine kinases and have been evaluated for their therapeutic potential in TrkB-expressing neuroblastomas.[1][2] this compound is an active metabolite of CEP-751 and has the advantage of being orally bioavailable, making it more suitable for clinical applications.[2]
Mechanism of Action
Both this compound and CEP-751 are ATP-competitive inhibitors of the Trk kinase domain.[2] By binding to the ATP pocket, they prevent the autophosphorylation of the TrkB receptor upon binding of its ligand, BDNF. This inhibition blocks the downstream signaling cascades that promote cell survival, proliferation, and resistance to chemotherapy.[1][2]
Signaling Pathway
The following diagram illustrates the TrkB signaling pathway and the inhibitory action of this compound and CEP-751.
Caption: TrkB signaling pathway and inhibition by this compound/CEP-751.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound and CEP-751 in TrkB neuroblastoma models.
In Vitro Efficacy
| Compound | Cell Line | TrkB Expression | IC50 | Reference |
| This compound (CEP-701) | SY5Y-TrkB | High | 100-200 nM (for maximal inhibition of TrkB autophosphorylation) | [2] |
| This compound (CEP-701) | 8 neuroblastoma cell lines | Variable | Median: 0.09 µM (Range: 0.08–0.3 µM) | [3][4] |
| CEP-751 | SY5Y-TrkB (G12) | High | Dose-dependent inhibition of BDNF-induced TrkB activation | [5][6] |
| CEP-751 | TrkA, TrkB, TrkC expressing cells | N/A | ~100 nM (for inhibition of receptor tyrosine kinase activity) | [7] |
In Vivo Efficacy (Xenograft Models)
| Compound | Cell Line Xenograft | Treatment Dose & Schedule | Key Findings | Reference |
| This compound (CEP-701) | SY5Y-TrkB | 20 mg/kg, s.c., twice daily (Mon-Fri), once daily (Sat-Sun) | Significantly inhibited tumor growth compared to vehicle (p=0.0004). | [2] |
| CEP-751 | SY5Y (parental) | 21 mg/kg, twice daily | Little effect on tumor growth. | [5][6] |
| CEP-751 | SY5Y-TrkB (G8 - moderate expression) | 21 mg/kg, twice daily | Slowed tumor growth rate. | [5][6] |
| CEP-751 | SY5Y-TrkB (G12 - high expression) | 21 mg/kg, twice daily | Slowed tumor growth rate; induced marked apoptosis. | [5][6] |
| CEP-751 | IMR-5, CHP-134, NBL-S (Trk-expressing) | 21 mg/kg, twice daily | Significant inhibition of tumor growth. | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the growth inhibitory effects of the compounds on neuroblastoma cell lines.[3][4]
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Western Blot for TrkB Phosphorylation
This method is used to assess the direct inhibitory effect of the compounds on TrkB activation.[2][5]
-
Cell Culture and Treatment : TrkB-expressing neuroblastoma cells (e.g., SY5Y-TrkB) are cultured. Prior to lysis, cells are often serum-starved and then stimulated with BDNF in the presence or absence of various concentrations of this compound or CEP-751.
-
Protein Extraction : Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Immunoprecipitation (Optional but recommended for specificity) : Cell lysates are incubated with an anti-Trk antibody to specifically pull down Trk proteins.
-
SDS-PAGE and Western Blotting : The immunoprecipitated proteins or total cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Antibody Incubation : The membrane is probed with a primary antibody specific for phosphorylated tyrosine (e.g., anti-phosphotyrosine antibody) to detect activated TrkB. Subsequently, the membrane is stripped and re-probed with an antibody against total TrkB to confirm equal protein loading.
-
Detection : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, followed by a chemiluminescent substrate to visualize the protein bands. The intensity of the bands corresponding to phosphorylated TrkB is quantified.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor activity of the compounds in a living organism.[2][5][8]
-
Cell Inoculation : Human neuroblastoma cells (e.g., SY5Y-TrkB) are injected subcutaneously into immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Measurement : Tumors are allowed to grow to a palpable or measurable size. Tumor volume is regularly measured using calipers.
-
Treatment Administration : Mice are randomized into treatment and control groups. This compound or CEP-751 is administered (e.g., subcutaneously or orally for this compound) according to a specific dose and schedule. The control group receives the vehicle used to dissolve the compound.
-
Monitoring : Tumor size and animal well-being are monitored throughout the study.
-
Endpoint Analysis : At the end of the study, tumors are excised and may be used for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., TUNEL assay) or proliferation. The primary outcome is the inhibition of tumor growth in the treated group compared to the control group.
Conclusion
Both this compound and CEP-751 demonstrate potent inhibitory activity against TrkB in neuroblastoma models. The experimental data consistently show that their anti-tumor effects are more pronounced in neuroblastoma cells with high TrkB expression.[5][6][8] this compound (CEP-701), as an orally active metabolite of CEP-751, has been the focus of more recent preclinical and clinical development due to its favorable pharmacokinetic properties.[2][9] Studies have shown that this compound not only inhibits tumor growth as a single agent but also enhances the efficacy of conventional chemotherapy in TrkB-expressing neuroblastoma xenografts.[2] These findings underscore the therapeutic potential of targeting the TrkB pathway in high-risk neuroblastoma and highlight this compound as a clinically relevant candidate for this approach.
References
- 1. Trk Receptor Expression and Inhibition in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of this compound (CEP-701) in combination with retinoids for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of this compound (CEP-701) in combination with retinoids for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of CEP-751 (KT-6587) on neuroblastoma xenografts expressing TrkB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CEP-751 inhibits TRK receptor tyrosine kinase activity in vitro exhibits anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I trial of this compound for children with refractory neuroblastoma: a new approaches to neuroblastoma therapy consortium study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lestaurtinib's Efficacy in Wild-Type vs. V617F JAK2-Expressing Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Lestaurtinib, a multi-kinase inhibitor, on cells expressing wild-type Janus kinase 2 (JAK2) versus those harboring the activating V617F mutation. The JAK2 V617F mutation is a key driver in the pathogenesis of most myeloproliferative neoplasms (MPNs), making it a critical therapeutic target.[1] This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Mechanism of Action: this compound as a JAK2 Inhibitor
This compound (formerly CEP-701) is an orally available, staurosporine-related indolocarbazole that functions as a potent tyrosine kinase inhibitor.[2][3] It was initially investigated for its activity against the FMS-like tyrosine kinase 3 (FLT3) but was also identified as a powerful inhibitor of JAK2.[1][4] The Janus kinase (JAK) family, particularly JAK2, plays a crucial role in signal transduction from cytokine receptors to the Signal Transducer and Activator of Transcription (STAT) proteins. Upon cytokine binding, JAK2 becomes activated, phosphorylates itself and the cytokine receptor, creating docking sites for STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.
The somatic V617F mutation in the pseudokinase domain of JAK2 leads to constitutive, cytokine-independent activation of the kinase.[1] This dysregulates the JAK-STAT pathway, leading to the hyperproliferation of hematopoietic cells characteristic of MPNs. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the JAK2 kinase domain, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream targets like STAT3 and STAT5.[1][5]
Quantitative Data on this compound Efficacy
Experimental data consistently demonstrates that this compound is a potent inhibitor of both wild-type and V617F mutant JAK2. However, its effects are more pronounced in cells dependent on the constitutively active V617F mutant for survival and proliferation.
Table 1: In Vitro Kinase Inhibition (IC50 Values)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Data from in vitro kinase assays show that this compound potently inhibits the enzymatic activity of wild-type JAK2 at a sub-nanomolar concentration.
| Target Kinase | IC50 (nM) | Source |
| Wild-Type JAK2 | 0.9 (± 0.2) | [1] |
| Wild-Type JAK2 | ~1.0 | [6] |
| FLT3 | 2-3 | [2] |
| TrkA | < 25 | [2] |
Table 2: Cellular Efficacy of this compound in JAK2-Expressing Cells
The efficacy of this compound was evaluated in cell lines and primary cells derived from patients. The human erythroleukemia cell line HEL92.1.7, which is homozygous for the JAK2 V617F mutation and does not express FLT3, serves as a key model system.[1]
| Cell Type / Model | Endpoint | This compound IC50 / Effect | Source |
| V617F JAK2 Cells | |||
| HEL92.1.7 (V617F/V617F) | Inhibition of STAT5 Phosphorylation | 10 - 30 nM | [1] |
| HEL92.1.7 (V617F/V617F) | Inhibition of Cell Growth | 30 - 100 nM | [1] |
| Primary Erythroid Cells (MPN Patients) | Inhibition of Cell Proliferation | Marked inhibition at ≥100 nM | [1][5] |
| Wild-Type JAK2 Cells | |||
| Primary Erythroid Cells (Healthy Donors) | Inhibition of Cell Proliferation | Not significantly inhibited | [5] |
These results highlight a crucial finding: while this compound potently inhibits the wild-type JAK2 enzyme in a cell-free assay, it displays selective growth-inhibitory activity against primary cells from MPN patients, with only marginal effects on cells from healthy individuals.[1][5] This suggests a therapeutic window where concentrations effective against malignant cells are tolerated by normal hematopoietic precursors.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the efficacy of this compound.
In Vitro JAK2 Kinase Assay
This assay directly measures the enzymatic activity of purified JAK2 and its inhibition by this compound.
-
Objective: To determine the IC50 of this compound for wild-type JAK2.
-
Methodology:
-
Enzyme Source: Recombinant wild-type JAK2 kinase is expressed in and purified from a baculovirus system.[1]
-
Assay Principle: Time-resolved fluorescence is used to quantify kinase activity.[1] A peptide substrate is incubated with the JAK2 enzyme, ATP, and varying concentrations of this compound.
-
Procedure: The reaction measures the amount of phosphorylated substrate, which is detected by a specific antibody conjugated to a fluorophore.
-
Data Analysis: The fluorescence signal is measured, and the percentage of inhibition relative to a vehicle control (e.g., DMSO) is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (XTT/MTS)
This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.
-
Objective: To assess the effect of this compound on the growth of cell lines and primary cells.
-
Methodology:
-
Cell Culture: HEL92.1.7 cells or primary erythroid cells expanded from CD34+ cells of MPN patients and healthy donors are cultured under standard conditions.[1][5]
-
Treatment: Cells are seeded in 96-well plates and incubated with increasing concentrations of this compound or vehicle control for a specified period (e.g., 24 to 72 hours).[1]
-
Assay Reagent: A tetrazolium salt solution (e.g., XTT or MTS) is added to each well.[1][7] Metabolically active cells reduce the tetrazolium salt into a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a spectrophotometer. The results are normalized to the vehicle-treated cells to calculate the percentage of growth inhibition and determine the IC50 value.[1]
-
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation status of specific proteins in the JAK-STAT pathway.
-
Objective: To confirm that this compound inhibits JAK2 signaling in cells.
-
Methodology:
-
Cell Treatment & Lysis: Cells (e.g., HEL92.1.7) are treated with various concentrations of this compound.[1] After treatment, cells are lysed to extract total protein.
-
Immunoprecipitation (for p-JAK2): To analyze JAK2 phosphorylation, cell extracts are first incubated with a JAK2-specific antibody to immunoprecipitate the protein.[1]
-
SDS-PAGE and Transfer: The protein lysates (or immunoprecipitated proteins) are separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-JAK2, anti-phospho-STAT3, anti-phospho-STAT5).[1] Subsequently, a secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured. The blots are often stripped and reprobed with antibodies against the total protein (e.g., total JAK2, total STAT5) to confirm equal protein loading.[1]
-
Clinical Context and Limitations
While preclinical data showed significant promise, the clinical development of this compound for MPNs has faced challenges. Phase I/II clinical trials in patients with MF, polycythemia vera (PV), and essential thrombocythemia (ET) were conducted to assess safety and efficacy.[6][8][9] A phase I study established a maximum tolerated dose (MTD) of 140 mg twice daily.[3][10]
However, clinical activity was often limited, and meaningful reductions in the JAK2 V617F allele burden were not consistently achieved.[6][8] A primary challenge was the high incidence of adverse events, most commonly gastrointestinal toxicity, which led to high rates of study discontinuation.[3][6][8] These findings underscore the difficulty of translating potent in vitro activity into robust and tolerable clinical efficacy.
Conclusion
The experimental evidence clearly indicates that this compound is a potent inhibitor of both wild-type and V617F-mutant JAK2. Its efficacy is particularly pronounced in cells that are dependent on the constitutively active V617F kinase for their growth and survival. Preclinical studies demonstrated a favorable therapeutic window, as this compound preferentially inhibited the proliferation of primary cells from MPN patients over those from healthy individuals.[1][5] Despite this strong preclinical rationale, clinical application has been hampered by toxicity and limited efficacy, highlighting the ongoing need for novel JAK2 inhibitors with improved therapeutic indices for the treatment of myeloproliferative neoplasms.
References
- 1. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phase I dose escalation study of this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Phase II trial of this compound, a JAK2 inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. db.cngb.org [db.cngb.org]
Validating Lestaurtinib's FLT3 Inhibition: A Comparative Guide Using Phosphoflow Cytometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lestaurtinib's performance as a FMS-like tyrosine kinase 3 (FLT3) inhibitor, with a focus on validation using phosphoflow cytometry. We present supporting experimental data, detailed methodologies, and visual aids to assist researchers in evaluating and implementing this technique.
Introduction to this compound and FLT3 Inhibition
This compound (CEP-701) is a multi-targeted tyrosine kinase inhibitor that has been investigated for the treatment of various cancers, most notably Acute Myeloid Leukemia (AML).[1] Approximately 24% of adult AML patients have mutations in the FLT3 gene, which are associated with a higher risk of relapse and mortality.[1] this compound inhibits the autophosphorylation of FLT3, thereby blocking its kinase activity and inducing apoptosis in cancer cells that rely on this signaling pathway.[2]
Phosphoflow cytometry is a powerful technique to validate the efficacy of FLT3 inhibitors like this compound at a single-cell level. This method allows for the direct measurement of the phosphorylation status of intracellular proteins, such as FLT3, providing a quantitative assessment of inhibitor activity.
Comparative Analysis of FLT3 Inhibitors
The landscape of FLT3 inhibitors includes several agents with varying degrees of potency and selectivity. This section compares this compound with other notable FLT3 inhibitors.
Table 1: Potency of FLT3 Inhibitors in Cellular Assays
This table summarizes the half-maximal inhibitory concentration (IC50) values for various FLT3 inhibitors, indicating their potency in inhibiting FLT3 phosphorylation or the proliferation of FLT3-dependent cells.
| Inhibitor | IC50 (p-FLT3 Inhibition) | Cell Line / System | Reference |
| This compound (CEP-701) | 2-3 nM | Leukemia Cell Lines | [1][3] |
| Midostaurin (PKC412) | ~10 nM | Ba/F3-FLT3-ITD | |
| Gilteritinib (ASP2215) | 0.29 nM | MV4-11 | |
| Quizartinib (AC220) | 1.1 nM | MV4-11 | [4] |
| Sorafenib | 5.8 nM | MV4-11 |
Table 2: Kinase Selectivity Profile of FLT3 Inhibitors
This table outlines the primary targets of various FLT3 inhibitors, highlighting their selectivity. Multi-targeted inhibitors may have broader effects, both therapeutically and in terms of side effects.
| Inhibitor | Primary Targets | Other Notable Targets | Reference |
| This compound (CEP-701) | FLT3 | JAK2, TrkA, TrkB, TrkC | [1][5] |
| Midostaurin (PKC412) | FLT3 | KIT, PDGFR, VEGFR2, PKC | [6] |
| Gilteritinib (ASP2215) | FLT3 | AXL | [7] |
| Quizartinib (AC220) | FLT3 | KIT, PDGFR, RET, CSF1R | [8][9] |
| Sorafenib | RAF kinases, VEGFR, PDGFR | FLT3, KIT |
Experimental Protocols
Phosphoflow Cytometry Protocol for Assessing FLT3 Phosphorylation
This protocol provides a detailed methodology for measuring the inhibition of FLT3 phosphorylation by this compound and other inhibitors in AML cell lines (e.g., MV4-11, which harbors a FLT3-ITD mutation) or primary patient samples.
Materials:
-
AML cell line (e.g., MV4-11) or primary AML blasts
-
Complete RPMI-1640 media
-
This compound and other FLT3 inhibitors
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1.5% formaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Staining Buffer (e.g., PBS with 0.5% BSA)
-
Anti-p-FLT3 (Tyr591) antibody, fluorochrome-conjugated
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture AML cells in complete RPMI-1640 media.
-
Plate cells at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound or other FLT3 inhibitors for 1-2 hours at 37°C. Include a vehicle-only control (e.g., DMSO).
-
-
Fixation:
-
Following treatment, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 100 µL of 1.5% formaldehyde and incubate for 10 minutes at room temperature.
-
Add 1 mL of PBS and centrifuge to wash the cells.
-
-
Permeabilization:
-
Resuspend the fixed cells in 1 mL of ice-cold 90% methanol.
-
Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with 1 mL of Staining Buffer.
-
Resuspend the cell pellet in the appropriate volume of Staining Buffer containing the fluorochrome-conjugated anti-p-FLT3 antibody or the corresponding isotype control.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells once with Staining Buffer.
-
Resuspend the cells in an appropriate volume of Staining Buffer for flow cytometric analysis.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the p-FLT3 staining.
-
-
Data Analysis:
-
Gate on the single-cell population using forward and side scatter.
-
Determine the median fluorescence intensity (MFI) of p-FLT3 for each treatment condition.
-
Normalize the MFI of the inhibitor-treated samples to the vehicle control to determine the percentage of FLT3 phosphorylation inhibition.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizing Key Processes
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Phosphoflow Cytometry Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Lestaurtinib's Reach: A Comparative Guide to its Tyrosine Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, a comprehensive understanding of a kinase inhibitor's selectivity is paramount. This guide provides an objective comparison of Lestaurtinib's cross-reactivity with other tyrosine kinases, supported by experimental data and detailed methodologies.
This compound (CEP-701) is a multi-targeted tyrosine kinase inhibitor, initially identified as a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) and Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1] Its structural similarity to staurosporine suggests a broad kinase inhibition profile.[1] This guide delves into the cross-reactivity of this compound, presenting its inhibitory activity against a panel of tyrosine kinases and exploring the implications for its therapeutic use and potential off-target effects.
Quantitative Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various tyrosine and serine/threonine kinases, providing a quantitative comparison of its potency.
| Kinase Target | IC50 (nM) | Comments |
| Primary Targets | ||
| FLT3 | 2-3[1][2] | Potent inhibition of both wild-type and mutant forms.[2] |
| TrkA | < 25[1] | A primary target of this compound. |
| TrkB | Not specified | Inhibits TrkB, part of the Trk family of receptors.[1] |
| TrkC | Not specified | Inhibits TrkC, part of the Trk family of receptors.[1] |
| Off-Targets | ||
| JAK2 | 0.9[3] | Potent inhibition of wild-type and V617F mutant.[2][3] |
| JAK3 | 3[3][4] | Also inhibited by this compound.[3][4] |
| Aurora Kinase A | 8.1 | A serine/threonine kinase involved in mitosis. |
| Aurora Kinase B | 2.3 | A serine/threonine kinase involved in mitosis. |
| RET | Not specified | Inhibition observed in medullary thyroid carcinoma cells.[5] |
| VEGFR2 (KDR) | >1000[2] | Significantly less potent inhibition.[2] |
| c-Kit | >1000[2] | Significantly less potent inhibition.[2] |
| PDGFR | >1000[2] | Significantly less potent inhibition.[2] |
Experimental Protocols
The determination of this compound's inhibitory activity involves various experimental methodologies. Below are detailed protocols for key assays cited in the literature.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the concentration of this compound required to inhibit 50% of a specific kinase's activity.
Materials:
-
Purified recombinant kinase (e.g., FLT3, JAK2)
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radioactive assays)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase reaction buffer.
-
Reaction Setup: In each well of the assay plate, add the kinase, the peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP or the fluorescent ATP analog.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) within the linear range of the reaction.
-
Termination and Detection (Radioactive):
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Detection (Fluorescent):
-
Measure the fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of this compound to inhibit the phosphorylation of a target kinase and its downstream substrates within a cellular context.
Objective: To determine the effect of this compound on the phosphorylation status of target kinases (e.g., JAK2, STAT5) in cells.
Materials:
-
Cell line expressing the target kinase (e.g., HEL 92.1.7 cells for JAK2)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (specific for the phosphorylated and total forms of the target proteins)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture the cells to a suitable confluency and then treat with various concentrations of this compound or DMSO for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the target protein to confirm equal loading.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein at each this compound concentration.
Signaling Pathway Visualizations
The cross-reactivity of this compound has significant implications for cellular signaling. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing kinase inhibition and the key signaling pathways affected by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound |CEP-701; KT-5555 | JAK2 inhibitor | Hello Bio [hellobio.com]
- 5. This compound (CEP701) [neuromics.com]
Lestaurtinib: A Comparative Analysis of Single-Agent and Combination Therapy in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Lestaurtinib (CEP-701), an orally bioavailable indolocarbazole derivative, has been the subject of numerous clinical investigations, primarily as a targeted inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. Activating mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. This guide provides a comparative analysis of clinical trial results for this compound administered as a single agent versus in combination with chemotherapy, supported by experimental data and methodologies.
I. Quantitative Data Summary
The clinical efficacy of this compound has been evaluated in various settings. The following tables summarize the key quantitative outcomes from notable clinical trials, comparing its performance as a monotherapy and as part of a combination regimen.
Table 1: this compound as a Single Agent in AML
| Trial Phase | Patient Population | N | Key Efficacy Endpoint | Result | Citation |
| Phase 1/2 | Relapsed/Refractory FLT3-mutant AML | 14 | Biologic & Clinical Activity | 5 patients showed significant reductions in bone marrow and peripheral blood blasts. | [1] |
| Phase 2 | Untreated older AML patients (unfit for intensive chemotherapy) | 27 | Clinical Activity | Activity seen in 3/5 (60%) FLT3-mutant patients and 5/22 (23%) FLT3 wild-type patients. | [2][3][4] |
| Phase 2 | Relapsed/Refractory FLT3-mutant AML | 17 | Clinical Response | Transient, limited clinical responses in 5 patients, correlated with sustained in vivo FLT3 inhibition. | [2] |
| Phase 2 | Patients >60 years with AML | 29 | Complete Remission | Primary endpoint not achieved in any participant. | [5] |
Table 2: this compound in Combination with Chemotherapy in FLT3-Mutant AML
| Trial Phase | Patient Population | Treatment Arms | N | Primary Endpoint | Result | Citation |
| Phase 3 (Pivotal Trial) | Relapsed AML | This compound + Chemotherapy vs. Chemotherapy alone | - | Overall Survival | No increased benefit in overall survival with this compound. | [6] |
| Randomized Trial | First Relapse AML | This compound + Salvage Chemotherapy vs. Salvage Chemotherapy alone | 224 | CR/CRp Rate | 26% vs. 21% (p=0.35); No difference in overall survival. | [7][8][9] |
| Phase 3 (AML15 & AML17 trials) | Newly Diagnosed AML (<60 years) | This compound + First-line Chemotherapy vs. First-line Chemotherapy alone | 500 | Overall Survival & Relapse-Free Survival | No significant difference in 5-year OS (46% vs. 45%) or RFS (40% vs. 36%). | [10][11][12][13] |
| Phase 2 | AML | This compound + Chemotherapy vs. Chemotherapy alone | 42 | Clinical Response | Twice as many patients showed a clinical response with this compound. | [5] |
II. Experimental Protocols
A. Randomized Trial of Salvage Chemotherapy +/- this compound in Relapsed FLT3-Mutant AML
-
Patient Population: 224 patients with FLT3 mutant acute myeloid leukemia in their first relapse.[7][8][9]
-
Treatment Regimen: Patients were randomized to receive either salvage chemotherapy alone or salvage chemotherapy followed by this compound. This compound was administered at a dose of 80 mg twice daily.[7][8][9]
-
Endpoints: The primary endpoints were complete remission (CR) or complete remission with incomplete platelet recovery (CRp), and overall survival. Safety and tolerability were also assessed.[7][8][9]
-
Correlative Studies: Pharmacokinetics and in vivo FLT3 inhibition were analyzed. A key finding was that sustained FLT3 inhibition was highly correlated with remission rate, but this was only achieved in 58% of patients receiving this compound.[7][8][9]
B. UK AML15 and AML17 Phase 3 Trials
-
Patient Population: 500 patients, mostly younger than 60 years, with previously untreated AML and confirmed FLT3-activating mutations.[11][13]
-
Treatment Regimen: Patients were randomly assigned to receive standard first-line induction and consolidation chemotherapy with or without oral this compound. This compound was administered for up to 28 days, starting two days after the completion of each chemotherapy cycle.[11][13]
-
Primary Endpoints: The primary endpoint for the AML15 trial was overall survival, and for the AML17 trial, it was relapse-free survival. The data from both trials were meta-analyzed.[11][13]
-
Correlative Studies: In vivo FLT3 inhibition was assessed using a plasma inhibitory activity (PIA) assay. A significant finding was that patients who achieved sustained FLT3 inhibition of over 85% had improved overall survival and reduced relapse rates.[11][13]
III. Visualizations
Signaling Pathway
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for comparing single-agent vs. combination therapy.
IV. Conclusion
Clinical trial data to date suggests that this compound as a single agent has limited but observable biological activity, particularly in patients with FLT3 mutations. However, this has not consistently translated into high rates of complete remission.[1][5] When combined with standard chemotherapy, this compound has not demonstrated a significant overall survival or relapse-free survival benefit in large randomized trials for both newly diagnosed and relapsed FLT3-mutant AML.[6][7][8][9][10][11][12][13]
A critical takeaway from these studies is the strong correlation between achieving sustained in vivo inhibition of FLT3 and improved clinical outcomes.[7][8][9][11][13] The failure to achieve this therapeutic threshold in a substantial proportion of patients may explain the overall lack of efficacy observed in the combination trials. Future research and development of FLT3 inhibitors may need to focus on optimizing dosing strategies to ensure sustained target inhibition or exploring combinations with other novel agents.
References
- 1. Single-agent CEP-701, a novel FLT3 inhibitor, shows biologic and clinical activity in patients with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. A phase 2 trial of the FLT3 inhibitor this compound (CEP701) as first-line treatment for older patients with acute myeloid leukemia not considered fit for intensive chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. | BioWorld [bioworld.com]
- 7. Results from a randomized trial of salvage chemotherapy followed by this compound for patients with FLT3 mutant AML in first relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Results from a randomized trial of salvage chemotherapy followed by this compound for patients with FLT3 mutant AML in first relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. A randomized assessment of adding the kinase inhibitor this compound to first-line chemotherapy for FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Is there a clinical benefit for this compound in previously untreated AML patients? [aml-hub.com]
- 13. A randomized assessment of adding the kinase inhibitor this compound to first-line chemotherapy for FLT3-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lestaurtinib and Other JAK2 Inhibitors for Myeloproliferative Neoplasms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Lestaurtinib and other prominent Janus kinase 2 (JAK2) inhibitors used in the research and clinical management of myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF). This document summarizes preclinical and clinical data, details key experimental methodologies, and visualizes relevant biological pathways to support informed decisions in drug development and scientific research.
Introduction to JAK2 Inhibition in Myeloproliferative Neoplasms
Myeloproliferative neoplasms are a group of clonal hematopoietic disorders characterized by the overproduction of mature blood cells. A key molecular feature of many MPNs is the dysregulation of the JAK-STAT signaling pathway, frequently driven by an acquired activating mutation in JAK2 (V617F). This has made JAK2 a prime therapeutic target. This compound, initially developed as a multi-kinase inhibitor, has shown potent activity against JAK2. This guide compares this compound to the approved JAK2 inhibitors: Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib, which have become the standard of care for many patients with myelofibrosis.
Preclinical Profile: Kinase Inhibitory Activity
The in vitro potency and selectivity of a kinase inhibitor are fundamental indicators of its potential therapeutic window and off-target effects. This compound is a multi-kinase inhibitor, with potent activity against FLT3 and Trk kinases in addition to JAK2.[1] This contrasts with other inhibitors that exhibit varying degrees of selectivity for JAK2 over other JAK family members.
| Inhibitor | JAK2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Other Key Targets (IC50) |
| This compound | 0.9 [2] | - | - | - | FLT3 (3 nM)[3], TrkA (<25 nM)[2] |
| Ruxolitinib | 2.8 [4][5] | 3.3[4][5] | 428[4] | 19[4] | - |
| Fedratinib | 3 [6][7][8][9][10][11] | 105 (35x less potent)[6][8][10][11] | >1000 (>300x less potent)[6][10][11] | 405 (135x less potent)[6][10][11] | FLT3 (15 nM)[6][7][10][11] |
| Pacritinib | 19-23 [12][13][14] | 1280[12][13] | 520[12][13] | 50[12][13] | FLT3 (22 nM)[12][14] |
| Momelotinib | 18 [15][16] | 11[15][16] | 155[15][16] | 17[15][16] | ACVR1[15] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response. The diagram below illustrates a simplified overview of this pathway, which is the primary target of the inhibitors discussed.
Caption: The JAK-STAT signaling cascade and the point of intervention for JAK2 inhibitors.
Clinical Efficacy and Safety: An Indirect Comparison
Direct head-to-head clinical trials between this compound and the other JAK2 inhibitors in myelofibrosis are not available. The following tables summarize key findings from their respective clinical trials to provide an indirect comparison.
Efficacy in Myelofibrosis
| Inhibitor (Trial) | Patient Population | Spleen Volume Reduction ≥35% (SVR35) | Symptom Improvement ≥50% (TSS50) |
| This compound (Phase II) | JAK2V617F+ MF | 75% (complete spleen response at 12 wks in evaluable pts) | No significant improvement at 12 wks |
| Ruxolitinib (COMFORT-I) | Intermediate-2/High-Risk MF | 41.9% at 24 weeks | 45.9% at 24 weeks |
| Fedratinib (JAKARTA) | JAKi-Naïve, Intermediate-2/High-Risk MF | 37% at 24 weeks[6] | 40% at 24 weeks[6] |
| Pacritinib (PERSIST-2) | MF with Thrombocytopenia (platelets ≤100,000/μL) | 18% at 24 weeks | 32% at 24 weeks |
| Momelotinib (SIMPLIFY-1) | JAKi-Naïve MF | 26.5% at 24 weeks (non-inferior to Ruxolitinib)[4] | 28.4% at 24 weeks (non-inferiority not met)[4] |
Safety and Tolerability Profile
| Inhibitor | Common Adverse Events (Grade ≥3) | Key Differentiating Toxicities |
| This compound | Gastrointestinal (nausea, vomiting, diarrhea) | Development halted for MF due to GI toxicity and limited utility. |
| Ruxolitinib | Anemia, Thrombocytopenia | Myelosuppression is the primary dose-limiting toxicity. |
| Fedratinib | Anemia, Diarrhea, Nausea | Risk of Wernicke's encephalopathy (black box warning). |
| Pacritinib | Diarrhea, Nausea, Vomiting | Less myelosuppressive; approved for patients with severe thrombocytopenia. |
| Momelotinib | Thrombocytopenia, Diarrhea, Nausea[4] | Peripheral neuropathy (10% any grade vs 5% for Ruxolitinib in SIMPLIFY-1).[4] Associated with improvements in anemia.[12] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the evaluation of scientific claims. Below are generalized protocols for key experiments used to characterize JAK2 inhibitors.
In Vitro JAK2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of JAK2.
Caption: A generalized workflow for determining the IC50 of a JAK2 inhibitor in vitro.
Protocol Steps:
-
Reagent Preparation : A kinase reaction buffer is prepared, typically containing a buffering agent (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and a reducing agent (e.g., DTT). Recombinant JAK2 enzyme and a suitable substrate (e.g., a synthetic peptide or Poly(Glu,Tyr)) are diluted in this buffer. ATP is prepared at a concentration near its Km for JAK2. The test inhibitor (e.g., this compound) is serially diluted.
-
Reaction Incubation : The JAK2 enzyme, substrate, and inhibitor are pre-incubated in a microplate well. The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).
-
Signal Detection : The reaction is terminated. A detection reagent is added to quantify the kinase activity. Common methods include ADP-Glo™, which measures ADP production via a luciferase-based system, or TR-FRET assays like LanthaScreen™, which use fluorescently labeled antibodies to detect product formation.
-
Data Analysis : The signal is read using a microplate reader. The data is plotted as signal intensity versus inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.
Cell-Based Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation of JAK2-dependent cell lines (e.g., HEL92.1.7, which harbors the JAK2 V617F mutation).
Protocol Steps:
-
Cell Culture : JAK2-dependent cells are cultured in appropriate media and conditions.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment : Cells are treated with serial dilutions of the JAK2 inhibitor and incubated for a period that allows for cell division (e.g., 72 hours).
-
Viability Assessment : A cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) is added to each well.
-
Signal Measurement : The plate is incubated to allow for the colorimetric or luminescent reaction to develop, and the signal is read on a microplate reader.
-
IC50 Calculation : The signal, which is proportional to the number of viable cells, is used to calculate the IC50 for cell growth inhibition.
Western Blot for STAT5 Phosphorylation
This method is used to confirm that the inhibitor is blocking the JAK-STAT pathway within the cell by measuring the phosphorylation of a key downstream target, STAT5.
Protocol Steps:
-
Cell Treatment and Lysis : JAK2-dependent cells are treated with the inhibitor for a short period (e.g., 1-4 hours). The cells are then lysed in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked (e.g., with BSA in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for phosphorylated STAT5 (p-STAT5). After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Detection : A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
Analysis : The membrane is often stripped and re-probed with an antibody for total STAT5 to ensure equal protein loading. The intensity of the p-STAT5 band is normalized to the total STAT5 band.
Conclusion
This compound is a potent, multi-kinase inhibitor with significant preclinical activity against JAK2. However, its clinical development for myelofibrosis was hampered by gastrointestinal toxicities and a narrow therapeutic window, which contrasts with the more favorable safety and efficacy profiles of approved JAK2 inhibitors like Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib. Each of these approved agents has a distinct profile: Ruxolitinib is the established standard of care; Fedratinib offers a second-line option; Pacritinib is valuable for patients with thrombocytopenia; and Momelotinib provides a unique benefit for patients with anemia. The data presented in this guide highlights the importance of kinase selectivity and clinical safety in the successful development of targeted therapies for myeloproliferative neoplasms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 6. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. selleckchem.com [selleckchem.com]
- 13. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of Lestaurtinib: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Lestaurtinib (also known as CEP-701) is critical for protecting personnel and the environment. As a potent kinase inhibitor classified as toxic if swallowed, this compound waste must be managed as hazardous material. This guide provides detailed procedures for its proper disposal, adhering to safety and regulatory standards.
Hazard Profile and Safety Summary
This compound presents a significant health risk if ingested.[1] The following table summarizes its key hazard information.
| Hazard Classification | GHS Code | Description | Primary Route of Exposure |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | Ingestion |
Data sourced from this compound Safety Data Sheets.[1][2]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including unused product and contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a dedicated, properly labeled hazardous waste container. The container should be kept closed when not in use.[2]
-
Liquid Waste: For solutions containing this compound, use a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container suitable for hazardous chemical waste.
3. Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The associated hazards (e.g., "Toxic")
-
The date of accumulation
4. Storage: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
5. Disposal Procedure:
-
Do not dispose of this compound with household garbage or down the drain. [1] It must not be allowed to enter sewage systems or ground and surface water.[1]
-
Disposal must be conducted in accordance with all local, regional, national, and international regulations for hazardous waste.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3]
-
The primary method for the disposal of cytotoxic and cytostatic waste, such as this compound, is high-temperature incineration by a licensed environmental management vendor.[4]
6. Decontamination: Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate cleaning agent. Dispose of the cleaning materials as hazardous waste.
This compound's Mechanism of Action: Kinase Inhibition
This compound is a multi-targeted tyrosine kinase inhibitor.[5] Its primary mechanism involves the inhibition of several kinases, including FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[6] By blocking the activity of these enzymes, this compound disrupts downstream signaling pathways that are crucial for cell proliferation and survival, making it a subject of investigation for cancer therapies.[7][8]
Caption: this compound inhibits multiple kinases, blocking downstream signaling and cellular proliferation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 5. This compound, a multitargeted tyrosine kinase inhibitor: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | JAK | Tocris Bioscience [tocris.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Lestaurtinib
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Lestaurtinib. Adherence to these guidelines is critical to ensure personal safety and proper disposal of hazardous materials.
This compound, a potent tyrosine kinase inhibitor, is classified as toxic if swallowed and may be harmful if inhaled or absorbed through the skin, causing irritation to the respiratory tract, skin, and eyes.[1][2] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the required equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use. | Prevents skin contact and absorption.[2] Proper glove removal technique is crucial to avoid contaminating hands.[2] |
| Eye/Face Protection | Safety glasses with side shields or goggles, approved under standards such as NIOSH (US) or EN 166 (EU). | Protects against splashes and airborne particles (dust) of this compound.[2] |
| Body Protection | A laboratory coat is standard. The type of body protection should be selected based on the specific workplace conditions and the concentration and amount of the substance. | Minimizes contamination of personal clothing.[2] |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. For tasks that may generate dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended. | Mitigates the risk of inhaling harmful particles.[2] |
Procedural Guidance for Handling and Disposal
Handling this compound:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The work area should be well-ventilated.
-
Donning PPE: Put on a lab coat, followed by safety glasses or goggles. Finally, don gloves, ensuring they fit properly and have no visible defects.
-
Handling the Compound: Avoid direct contact with skin and eyes.[2] Minimize the creation of dust and aerosols.[2]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[2]
Disposal Plan:
-
Contaminated Materials: Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container in accordance with applicable laws and good laboratory practices.[2]
-
Unused Product: this compound must not be disposed of with household garbage or allowed to enter the sewage system.[1] Arrange for disposal by a licensed, professional waste disposal company, adhering to all federal, state, and local regulations.[2]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety when working with this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
